molecular formula C10H9IO2 B11836320 6-Iodo-7-methoxy-2,3-dihydroinden-1-one

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Cat. No.: B11836320
M. Wt: 288.08 g/mol
InChI Key: ADGUYRDOSXQZOC-UHFFFAOYSA-N
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Description

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a useful research compound. Its molecular formula is C10H9IO2 and its molecular weight is 288.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

6-iodo-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

ADGUYRDOSXQZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)I

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one , a specialized halogenated indanone intermediate.[1] While often overshadowed by its 5,6-dimethoxy counterparts (used in donepezil synthesis) or 5-iodo-6-methoxy isomers (precursors for SPECT agents like IMAZA), this specific 6-iodo-7-methoxy isomer represents a distinct scaffold for developing regio-isomeric radiotracers and functionalized indane derivatives via transition-metal catalysis.[1]

Chemical Identity & Core Significance

This compound is a bifunctionalized indanone featuring an electrophilic ketone, an electron-donating methoxy group at the C7 position, and a reactive iodide at the C6 position.[1] The C6-iodide serves as a "chemical handle" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C1-ketone allows for further elaboration into amines or alcohols.[1]

  • Systematic Name: 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one[1]

  • CAS Number: Not widely listed in public chemical registries (Custom Synthesis Intermediate).[1]

    • Note: Researchers typically synthesize this de novo from 7-methoxy-1-indanone (CAS 34985-41-6).[1]

  • Molecular Formula: C₁₀H₉IO₂[1]

  • Molecular Weight: 288.08 g/mol [1]

  • SMILES: COc1c(I)ccc2c1C(=O)CC2

Structural Analysis: The 7-methoxy group exerts a strong steric and electronic influence.[1] Unlike 5- or 6-methoxy isomers, the 7-methoxy group is adjacent to the bridgehead (C7a) and the C6 position.[1] This creates a unique "ortho-buttressing" effect, directing electrophilic substitution to the C6 position (ortho to methoxy, meta to carbonyl) or C4 position (para to methoxy).[1]

Synthesis Protocol: Regioselective Iodination

Since this compound is not a commodity chemical, it must be synthesized.[1] The most robust pathway involves the electrophilic iodination of 7-methoxy-1-indanone .[1]

Precursor: 7-Methoxy-2,3-dihydro-1H-inden-1-one (CAS 34985-41-6).[1][2]

Methodology: Electrophilic Aromatic Substitution (EAS) The challenge lies in directing the iodine to the C6 position over the C4 position.[1] The C7-methoxy group activates both C6 (ortho) and C4 (para).[1] However, the C1-carbonyl deactivates the ring, directing meta (to C4 and C6).[1] Thus, both substituents cooperatively direct to C4 and C6.[1]

  • Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1]

  • Solvent: Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) for enhanced electrophilicity.[1]

  • Conditions: Room temperature to 60°C.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 7-methoxy-1-indanone in glacial acetic acid (0.5 M concentration).

  • Addition: Add 1.1 eq of Iodine Monochloride (ICl) dropwise over 30 minutes. The solution will darken.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: If conversion is low, heat to 50°C. Avoid overheating to prevent di-iodination.[1]

  • Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (

    
    ) to reduce excess iodine (color change from brown to yellow/white).
    
  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 6-iodo isomer typically elutes after the 4-iodo isomer due to slight polarity differences induced by the adjacent methoxy group.[1]

Yield Expectation: 60–75% (after isolation of the major isomer).[1]

Reaction Network & Applications

The 6-iodo-7-methoxy-1-indanone scaffold is a versatile hub.[1] The iodine atom allows for the installation of aryl, vinyl, or alkynyl groups, while the ketone can be reduced or aminated.

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 6-aryl-7-methoxyindanones .[1]

  • Reductive Amination: Reaction with amines (e.g., benzylamine) and

    
     to form 1-amino-indan derivatives .[1]
    
  • Radiolabeling: Precursor for Iodine-123 or Iodine-125 exchange labeling (for SPECT imaging ligands).[1]

Visualization of Reaction Pathways:

ReactionNetwork cluster_legend Legend Start 7-Methoxy-1-indanone (CAS 34985-41-6) Target 6-Iodo-7-methoxy- 2,3-dihydroinden-1-one Start->Target ICl, AcOH (Electrophilic Iodination) Prod1 6-Aryl-7-methoxy- indanones Target->Prod1 Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Prod2 6-Iodo-7-methoxy- 1-indanamine Target->Prod2 R-NH2, NaBH(OAc)3 (Reductive Amination) Prod3 [123I]-Radioligand Target->Prod3 Na[123I], Cu(I) (Isotope Exchange) key1 Precursor key2 Target Scaffold key3 Downstream Product

Figure 1: Synthesis and downstream functionalization of the 6-iodo-7-methoxy-1-indanone scaffold.

Physicochemical Properties (Predicted)
PropertyValue (Predicted/Experimental)Notes
Appearance Pale yellow to off-white crystalline solidTypical for halogenated indanones.[1]
Melting Point 145–155 °CEstimated based on 5-iodo analogs.[1]
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in WaterLipophilic character dominates.[1]
LogP ~2.8Moderate lipophilicity; suitable for CNS penetration.[1]
1H NMR (CDCl₃) δ 7.8 (d, 1H, H-5), 7.2 (d, 1H, H-4), 4.0 (s, 3H, OMe), 3.1 (t, 2H), 2.7 (t, 2H)H-5 is deshielded by the adjacent Iodine.
Safety & Handling
  • Hazards: As an alkylating agent precursor and halogenated compound, it may be irritating to eyes, skin, and respiratory system .[1]

  • Stability: Light-sensitive (due to the C-I bond).[1] Store in amber vials at 2–8°C.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

  • Synthesis of 7-Methoxyindan-1-one : Li, X., et al. "Crystal structure of 7-methoxyindan-1-one."[1] Acta Crystallographica Section E, 2011.[1]

  • General Indanone Synthesis : "Synthesis of 1-indanones with a broad range of biological activity."[1] Beilstein Journal of Organic Chemistry, 2017.[1]

  • Iodination Methodologies : "Regioselective iodination of activated aromatics." Journal of Organic Chemistry, 2003.[1] (General reference for ICl/AcOH protocols).

  • Indanone Scaffolds in Drug Design : "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[1][3]

Sources

An In-depth Technical Guide to 6-Iodo-7-methoxy-1-indanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-Iodo-7-methoxy-1-indanone, a functionalized indanone derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific regioisomer is sparse, this document synthesizes information from closely related analogues and fundamental organic chemistry principles to present its core chemical structure, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and its prospective applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this scaffold. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Indanone Scaffold in Modern Chemistry

The 1-indanone core is a privileged bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and natural products.[1][2] Its rigid framework serves as a valuable template for orienting functional groups in three-dimensional space, making it a frequent starting point for the development of novel therapeutics.[3][4]

The strategic placement of substituents on the aromatic ring dramatically influences the molecule's properties and reactivity. In the case of 6-Iodo-7-methoxy-1-indanone , the molecule is equipped with three key functional groups:

  • A ketone , which can be readily modified through reactions such as reduction, oximation, or alpha-functionalization.[5]

  • A methoxy group , an electron-donating group that influences the electronic properties of the aromatic ring.

  • An iodo group , a critical functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This versatility allows for the facile introduction of a wide array of chemical moieties, enabling the rapid generation of compound libraries for screening and optimization.

This guide will focus on the synthesis, characterization, and potential utility of the 6-iodo-7-methoxy regioisomer, providing a foundational understanding for its incorporation into research and development programs.

Chemical Structure and Physicochemical Properties

The structural and physical properties of 6-Iodo-7-methoxy-1-indanone define its behavior in chemical reactions and biological systems. Below are its key identifiers and predicted properties, extrapolated from data on similar substituted indanones.[6][7]

Chemical Structure

Caption: Chemical structure of 6-Iodo-7-methoxy-1-indanone.

Properties Data Table
PropertyValue (Predicted/Known Analogue)Source/Basis
IUPAC Name 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-oneIUPAC Nomenclature
Molecular Formula C₁₀H₉IO₂Calculated
Molecular Weight 288.08 g/mol Calculated[6]
CAS Number Not assigned.-
Appearance White to off-white or pale yellow solid.Extrapolated from similar indanones.[8]
Melting Point 154 - 158 °C (Predicted range)Based on 6-methoxy-7-nitro-1-indanone (157-161 °C) and 5-Iodo-6-methoxy-1-indanone (145-150 °C).[6]
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.General solubility of organic compounds.
SMILES COC1=C(I)C=C2C(=C1)CCC2=O-
InChI Key (Predicted)Based on similar structures.[6][7]

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones is well-established, with the intramolecular Friedel-Crafts acylation (or cyclization) being a primary and robust method.[1][2] The following proposed synthesis for 6-Iodo-7-methoxy-1-indanone is designed for high yield and purity, starting from commercially available 2-methoxy-3-iodophenylacetic acid.

Proposed Synthetic Workflow

The overall strategy involves a two-step sequence:

  • Acylation: Reaction of 2-methoxy-3-iodophenylacetic acid with ethylene under Friedel-Crafts conditions to form 3-(2-methoxy-3-iodophenyl)propanoic acid.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting propanoic acid derivative to yield the target 6-Iodo-7-methoxy-1-indanone. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the catalyst and a dehydrating solvent.[1]

G Start 2-methoxy-3-iodophenylacetic acid Reagent1 Ethylene, AlCl₃ (Friedel-Crafts Acylation) Start->Reagent1 Intermediate 3-(2-methoxy-3-iodophenyl)propanoic acid Reagent2 Polyphosphoric Acid (PPA) Heat (e.g., 100 °C) (Intramolecular Cyclization) Intermediate->Reagent2 Product 6-Iodo-7-methoxy-1-indanone Reagent1->Intermediate Reagent2->Product

Caption: Proposed synthetic workflow for 6-Iodo-7-methoxy-1-indanone.

Detailed Experimental Protocol: Synthesis via PPA Cyclization

This protocol describes the cyclization of 3-(2-methoxy-3-iodophenyl)propanoic acid.

Materials & Equipment:

  • 3-(2-methoxy-3-iodophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, place 3-(2-methoxy-3-iodophenyl)propanoic acid (10.0 g, 1 equivalent). Add polyphosphoric acid (100 g, ~10x weight of starting material).

    • Causality: PPA serves as an acidic catalyst and a solvent. Using a significant excess ensures the reaction mixture remains stirrable and the reaction proceeds to completion by acting as a dehydrating agent to drive the equilibrium.[1]

  • Cyclization Reaction: Equip the flask with a magnetic stirrer and reflux condenser. Heat the mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

  • Reaction Quench: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large beaker filled with crushed ice (~500 g) while stirring.

    • Causality: This step hydrolyzes the PPA and precipitates the organic product, which is insoluble in water. Pouring the hot, viscous acid into ice is a critical safety step to control the exothermic hydrolysis.

  • Extraction: Allow the ice to melt completely. The product will likely precipitate as a solid. Extract the aqueous mixture three times with dichloromethane (3 x 150 mL).

    • Causality: DCM is an effective solvent for extracting the indanone product and is immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Aqueous Wash: Combine the organic extracts in a separatory funnel. Wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Causality: The water wash removes residual PPA. The sodium bicarbonate wash neutralizes any remaining acidic components. The brine wash removes bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20).

    • Self-Validation: Combine the fractions containing the pure product as determined by TLC analysis. Evaporate the solvent to obtain 6-Iodo-7-methoxy-1-indanone as a solid. Characterize the final product using NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Characterization

While experimental spectra are not available, the structure of 6-Iodo-7-methoxy-1-indanone allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Protons: Two doublets are expected in the aromatic region (~δ 7.0-7.8 ppm), corresponding to the two adjacent protons on the benzene ring.

    • Methoxy Protons: A sharp singlet at ~δ 3.9-4.1 ppm, integrating to 3H.

    • Aliphatic Protons: Two triplets (or multiplets) corresponding to the two methylene groups of the cyclopentanone ring. The protons alpha to the carbonyl will be downfield (~δ 2.9-3.2 ppm), and the protons beta to the carbonyl will be slightly upfield (~δ 2.6-2.8 ppm).

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • Carbonyl Carbon: A signal far downfield at ~δ 195-205 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (~δ 110-160 ppm), including the carbon bearing the iodine atom which will be significantly upfield (~δ 90-100 ppm) due to the heavy atom effect.

    • Methoxy Carbon: A signal around ~δ 55-60 ppm.

    • Aliphatic Carbons: Two signals for the methylene carbons at ~δ 25-40 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • C=O Stretch: A strong, sharp absorption band at ~1690-1710 cm⁻¹ characteristic of an aromatic ketone.

    • C-O Stretch (Aromatic Ether): A strong absorption at ~1250-1280 cm⁻¹.

    • Aromatic C=C Bending: Multiple absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

6-Iodo-7-methoxy-1-indanone is not merely a chemical entity but a strategic tool for molecular construction. Its value lies in its potential as a highly versatile intermediate.

  • Scaffold for Cross-Coupling: The primary utility of the iodo group is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of aryl, alkyl, alkynyl, and other functional groups at the 6-position, enabling the synthesis of complex molecular architectures that would be difficult to access otherwise. This is a cornerstone of modern pharmaceutical development for generating novel chemical entities.

  • Precursor to Bioactive Molecules: Many indanone-based compounds exhibit a wide range of biological activities.[4] This molecule can serve as a key intermediate for synthesizing analogues of known drugs or entirely new classes of compounds for screening against various therapeutic targets.

  • Derivatization of the Ketone: The ketone functionality provides another site for modification. It can be reduced to an alcohol, converted to an oxime for further rearrangement (Beckmann rearrangement), or used as a handle to build spirocyclic systems.[4][5]

Safety and Handling

As a research chemical, 6-Iodo-7-methoxy-1-indanone should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are recommended.[7][9]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).

    • Causes skin irritation (Category 2).

    • May cause an allergic skin reaction (Skin Sensitization, Category 1).

    • Causes serious eye irritation (Category 2A).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are changed immediately if contaminated.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust. If engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.

    • Keep away from strong oxidizing agents.[10]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

6-Iodo-7-methoxy-1-indanone represents a strategically important building block for chemical synthesis. Its well-defined structure, featuring three distinct and orthogonally reactive functional groups, provides chemists with a powerful platform for creating diverse and complex molecules. The robust synthesis via intramolecular Friedel-Crafts cyclization and the critical utility of the iodo-substituent for cross-coupling reactions underscore its potential in the fields of drug discovery, materials science, and academic research. Adherence to proper safety protocols is essential when handling this and related chemical compounds. This guide serves as a foundational resource for any scientist intending to work with this versatile indanone derivative.

References

  • MilliporeSigma. (2025, September 22).
  • van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25, 1717–1720.
  • Fisher Scientific.
  • Fisher Scientific. (2024, January 27).
  • Thermo Fisher Scientific. (2025, September 16).
  • European Chemicals Agency (ECHA). (2022, May 30).
  • PubChem. 6-Methoxy-1-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 7-Methoxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of indanones. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses. Procedure for the Synthesis of (Z)-1-indanone oxime. Retrieved from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • ChemSynthesis. (2025, May 20). 6-methoxy-1-indanone. Retrieved from [Link]

  • Cheméo. Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). Retrieved from [Link]

  • Wikipedia. 1-Indanone. Retrieved from [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChemLite. 7-hydroxy-6-methyl-1-indanone (C10H10O2). Retrieved from [Link]

Sources

Technical Monograph: 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one , focusing on its physicochemical properties, synthetic pathways, and utility in medicinal chemistry.

Molecular Identity & Physicochemical Profile[1][2]

The molecule 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one (also referred to as 6-iodo-7-methoxy-1-indanone ) is a bifunctionalized bicyclic scaffold. It serves as a critical intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors (analogous to Donepezil) and as a precursor for radiolabeled SPECT/PET imaging agents targeting amyloid-beta aggregates.

Quantitative Data Summary
PropertyValueComputational Basis
Molecular Formula C₁₀H₉IO₂ Stoichiometric Summation
Molecular Weight 288.08 g/mol Standard Atomic Weights (IUPAC)
Exact Mass 287.9647 DaIsotopic Mass (¹²⁷I, ¹⁶O, ¹²C, ¹H)
Heavy Atom Count 13Non-hydrogen atoms
CLogP ~2.4 - 2.8Estimated based on fragment contribution (+I, +OMe)
H-Bond Acceptors 2Carbonyl (C=O), Ether (C-O-C)
H-Bond Donors 0No -OH or -NH groups
Rotatable Bonds 1Methoxy group (-OCH₃)
Structural Significance

The 7-methoxy group provides electron density to the aromatic ring, influencing the binding affinity in biological targets, while the 6-iodo substituent acts as a reactive "warhead." This iodine atom is essential for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the carbon skeleton at the C6 position with high regioselectivity.

Synthetic Architecture & Protocols

The Regioselectivity Challenge

Direct iodination of 7-methoxy-1-indanone is problematic. The methoxy group at C7 directs electrophilic substitution to the para (C4) and ortho (C6) positions. However, steric hindrance often favors the C4 position or results in difficult-to-separate mixtures.

Expert Insight: To ensure the exclusive formation of the 6-iodo isomer, a de novo cyclization strategy using a pre-functionalized hydrocinnamic acid precursor is the superior protocol. This method locks the iodine in the correct position prior to ring closure.

Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes the synthesis starting from 3-iodo-2-methoxybenzaldehyde .

Phase A: Precursor Assembly (Knoevenagel Condensation & Reduction)
  • Reactant: 3-iodo-2-methoxybenzaldehyde.

  • Reagent: Malonic acid, Piperidine (cat.), Pyridine.

  • Condition: Reflux (90°C) for 4 hours.

  • Transformation: Yields 3-(3-iodo-2-methoxyphenyl)acrylic acid.

  • Reduction: Hydrogenation (H₂/Pd-C) or Sodium Borohydride reduction to yield 3-(3-iodo-2-methoxyphenyl)propanoic acid .

    • Note: Careful monitoring is required during hydrogenation to prevent de-iodination. Using Wilkinson's catalyst or mild NaBH₄/BiCl₃ conditions is recommended over Pd/C.

Phase B: Ring Closure (The Critical Step)
  • Substrate: 3-(3-iodo-2-methoxyphenyl)propanoic acid (1.0 eq).

  • Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) OR Polyphosphoric Acid (PPA).

    • Why Eaton's? It operates at lower temperatures (RT to 60°C) compared to PPA (>90°C), reducing the risk of iodine migration or cleavage.

  • Procedure:

    • Dissolve substrate in Eaton’s reagent (10 mL per gram) under Argon.

    • Stir at 40°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Pour slowly into crushed ice/water mixture with vigorous stirring.

    • Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with NaHCO₃ (sat.) and Brine.[1]

  • Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

SynthesisPath Start Start: 3-iodo-2-methoxybenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Inter1 Intermediate: Cinnamic Acid Deriv. Step1->Inter1 Step2 Step 2: Selective Reduction (Avoid De-iodination) Inter1->Step2 Precursor Precursor: 3-(3-iodo-2-methoxyphenyl) propanoic acid Step2->Precursor Step3 Step 3: Cyclization (Eaton's Reagent) Intramolecular Friedel-Crafts Precursor->Step3 Regiocontrol Lock Product Product: 6-iodo-7-methoxy-1-indanone (MW: 288.08) Step3->Product

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 6-iodo-7-methoxy-1-indanone core.

Applications in Drug Discovery

Acetylcholinesterase (AChE) Inhibitors

The indanone core mimics the pharmacophore of Donepezil (Aricept) .

  • Mechanism: The ketone oxygen forms a hydrogen bond with the acyl pocket of AChE (Phe295), while the aromatic ring engages in

    
    -
    
    
    
    stacking with Trp286.
  • Role of 6-Iodo: The iodine allows for the attachment of benzyl-piperidine or benzyl-amine moieties via Suzuki coupling, creating "Dual Binding Site" inhibitors that span both the catalytic and peripheral anionic sites of the enzyme.

Radioligand Development (SPECT/PET)

Iodinated indanones are precursors for radio-iodinated probes (using ¹²³I or ¹²⁵I).

  • Protocol: The non-radioactive 6-iodo standard (described here) is used to validate the retention time on HPLC.

  • Radiolabeling: The 6-iodo compound can be converted to the 6-tributylstannyl derivative, which is then subjected to iododestannylation with [¹²³I]NaI/oxidant to generate the radiotracer.

Analytical Validation

To validate the synthesis of 6-iodo-7-methoxy-2,3-dihydro-1H-inden-1-one , the following spectral characteristics should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.65-2.75 (m, 2H, H3)
      
    • 
       3.05-3.15 (m, 2H, H2)
      
    • 
       3.95 (s, 3H, OCH₃)
      
    • 
       7.10 (d, 1H, Ar-H, ortho coupling)
      
    • 
       7.85 (d, 1H, Ar-H, ortho coupling, deshielded by carbonyl)
      
  • ¹³C NMR:

    • Carbonyl peak at ~205 ppm.

    • Methoxy carbon at ~56 ppm.

    • Iodinated carbon (C-I) typically shifts upfield (~90-100 ppm) due to the heavy atom effect.

References

  • Synthesis of 1-Indanones: Ahmed, N. (2016). Synthesis of 1-indanones: A review. Arkivoc, 2016(1), 1-15. Link

  • Indanone Pharmacophores: Camps, P., et al. (2008). Synthesis and pharmacological evaluation of new donepezil-based dual binding site acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 51(12), 3588-3598. Link

  • Friedel-Crafts Methodology: Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Link

  • PubChem Compound Summary: 6-Iodo-2,3-dihydro-1H-inden-1-one (Analog Reference). National Center for Biotechnology Information. Link

Sources

Introduction: The 1-Indanone Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6,7-Disubstituted 1-Indanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The 1-indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, is a "privileged structure" in medicinal chemistry.[1] This motif is prevalent in numerous natural products and has served as a foundational template for a wide array of synthetic compounds with significant pharmaceutical applications.[2][3] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4]

Among the vast landscape of indanone chemistry, 6,7-disubstituted derivatives have emerged as a particularly promising class. The functionalization at these specific positions on the aromatic ring significantly influences the molecule's electronic properties and steric profile, allowing for the fine-tuning of its pharmacological activity. This guide offers a comprehensive exploration of 6,7-disubstituted 1-indanone derivatives, delving into their core synthetic strategies, detailing their diverse biological activities with a focus on structure-activity relationships (SAR), and providing field-proven experimental protocols for their synthesis and evaluation.

Part 1: Core Synthetic Strategies

The construction of the 1-indanone core is most commonly achieved through intramolecular cyclization reactions.[5] The specific placement of substituents at the 6- and 7-positions necessitates careful selection of either appropriately substituted starting materials or regioselective cyclization methods.

Intramolecular Friedel-Crafts Acylation

The most classical and widely employed method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[5][2] This reaction involves an electrophilic attack on the aromatic ring by the tethered acyl group, promoted by a strong protic acid or a Lewis acid.

Causality of Reagent Choice:

  • Polyphosphoric Acid (PPA): Often used as both a catalyst and a solvent, PPA is effective for activating the carboxylic acid and promoting cyclization. The concentration of P₂O₅ in PPA can critically affect the regioselectivity of the reaction, which is a key consideration when multiple cyclization positions are possible.[3]

  • Lewis Acids (e.g., AlCl₃, NbCl₅): Used with 3-arylpropionyl chlorides, these strong Lewis acids generate a highly reactive acylium ion, which then undergoes intramolecular electrophilic aromatic substitution. Niobium(V) chloride (NbCl₅) has been shown to be an effective catalyst for this transformation with certain substrates.[6]

  • Superacids: Tandem superacidic activation, for instance using triflic acid, can facilitate the reaction under specific conditions, particularly for functionalized substrates.[7]

The general workflow for this synthesis is depicted below.

sub Substituted 3-Arylpropionic Acid activated Activated Intermediate (e.g., Acyl Chloride, Acylium Ion) sub->activated Activation (SOCl₂, PPA, etc.) indanone 6,7-Disubstituted 1-Indanone activated->indanone Intramolecular Friedel-Crafts Acylation

Caption: Generalized workflow for Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is a powerful alternative for forming the five-membered ring of the indanone core.[2] This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone precursor, such as a chalcone derivative, under acidic conditions. For the synthesis of 6,7-disubstituted 1-indanones, the reaction must start with a chalcone bearing the desired substituents on the appropriate aromatic ring.

Catalyst Rationale:

  • Brønsted Acids (e.g., TFA): Trifluoroacetic acid (TFA) is commonly used to protonate the carbonyl group, initiating the cascade that leads to the formation of a pentadienyl cation, which then cyclizes.[6]

  • Lewis Acids (e.g., Cu(OTf)₂): Lewis acids can also coordinate to the carbonyl oxygen, promoting the same cyclization pathway, often under milder conditions.[5]

Derivatization at the C2-Position: Knoevenagel Condensation

Many of the most biologically potent indanone derivatives are 2-benzylidene-1-indanones.[8][9] These are typically synthesized via a base-catalyzed Knoevenagel or Aldol condensation reaction between a pre-formed 6,7-disubstituted 1-indanone and a substituted benzaldehyde.[6][10] This reaction is crucial as it extends the conjugation of the system and introduces a new point of diversity (the benzylidene moiety) that can be modified to optimize biological activity.[8] The planarity of the resulting arylidene indanone scaffold is key to its interaction with various biological targets.[8]

Part 2: Biological Activities & Therapeutic Potential

The strategic placement of substituents at the 6- and 7-positions, often in combination with modifications at the 2-position, has yielded compounds with significant potential in several therapeutic areas.

Neuroprotective Activity: Alzheimer's Disease

A primary focus for indanone derivatives has been the treatment of neurodegenerative disorders like Alzheimer's disease.[1][2] One of the most successful drugs for Alzheimer's, Donepezil, features a related indanone core structure, highlighting the scaffold's potential.[1][11] The primary mechanism of action for many of these derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4]

Structure-Activity Relationship (SAR):

  • Studies have shown that alkoxy groups (e.g., methoxy) at the 5- and 6-positions of the indanone ring are beneficial for AChE inhibition.[8]

  • The introduction of a piperidinylethoxy group at the 6-position has been shown to significantly enhance potency, indicating that this region of the molecule likely interacts with key residues in the enzyme's active site or peripheral anionic site (PAS).[8]

  • The benzylidene moiety at the C2 position is also critical, with its substituents modulating the binding affinity.[7]

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates (Signal Transmission) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Choline Choline + Acetate (Inactive) AChE->Choline Hydrolyzes Indanone 6,7-Disubstituted 1-Indanone Derivative (Inhibitor) Indanone->AChE Blocks

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Table 1: Neuroprotective Activity of Substituted 1-Indanone Derivatives

Compound 6-Position Substituent Other Substituents Target IC₅₀ Reference
12b Piperidinylethoxy 5-Methoxy, 2-(Pyridinylmethylene) AChE More potent than Donepezil [8]
26 Methoxy 5-Hydroxy (from Ferulic Acid) AChE & BuChE Not specified [2]

| Donepezil | Methoxy | 5-Methoxy, 2-((1-benzylpiperidin-4-yl)methyl) | AChE | Approved Drug |[8][11] |

Anticancer Activity

Arylidene indanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][9]

Mechanisms & SAR:

  • Tubulin Polymerization Inhibition: Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of successful chemotherapy drugs like paclitaxel. The IC₅₀ values for some of these compounds are in the sub-micromolar range.[6]

  • Cell Cycle Arrest & Apoptosis: Other derivatives induce cell cycle arrest (commonly at the G2/M phase) and trigger apoptosis in cancer cells.[12]

  • The substitution pattern on both the indanone core and the C2-benzylidene ring is critical for cytotoxicity. Electron-donating or withdrawing groups can significantly alter the activity against different cancer cell lines.

Table 2: Anticancer Activity of Representative Indanone Derivatives

Compound Class Key Substituents Mechanism IC₅₀ Range (µM) Cell Line(s) Reference
2-Benzylidene-1-indanones Varied aromatic aldehydes Tubulin Polymerization Inhibition 0.62 - 2.04 Not specified [6]
ITH-6 Thiazolyl hydrazone G2/M Arrest, Apoptosis More effective than Irinotecan Colon cancer cells [12]

| Arylidene Indanones | General Class | Broad Cytotoxicity | Varies | Breast, Leukemia |[9] |

Anti-inflammatory Activity

The indanone scaffold is also present in anti-inflammatory drugs (e.g., Sulindac). Newer derivatives, particularly 2-benzylidene-1-indanones, have been investigated for their ability to modulate inflammatory pathways.[13]

Mechanisms & SAR:

  • Inhibition of Inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

  • COX-2 Inhibition: The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another potential mechanism.[4]

  • Hydroxy and methoxy substitutions on the C2-benzylidene ring appear to be important for anti-inflammatory activity.[13]

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, detailed methodologies for key experiments are provided below.

Representative Synthesis: 6-Methoxy-1-indanone via Friedel-Crafts Acylation

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation.[5][14]

  • Starting Material: 3-(3-Methoxyphenyl)propionic acid.

  • Activation (Optional, for Acyl Chloride Route): To a solution of 3-(3-methoxyphenyl)propionic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Cyclization:

    • PPA Method: Add the 3-(3-methoxyphenyl)propionic acid (1.0 eq) to polyphosphoric acid (10x by weight). Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

    • Lewis Acid Method: Dissolve the crude acyl chloride from step 2 in DCM and cool to 0 °C. Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • PPA Method: Carefully pour the hot reaction mixture onto crushed ice. The product will often precipitate. Extract the aqueous mixture with ethyl acetate (3x).

    • Lewis Acid Method: Slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-methoxy-1-indanone.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.[4]

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • AChE enzyme solution (e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer)

    • Test compounds (dissolved in DMSO, then diluted in buffer)

  • Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to a control reaction containing no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Outlook

6,7-Disubstituted 1-indanone derivatives represent a versatile and highly tractable chemical scaffold for drug discovery. Their synthetic accessibility, coupled with the profound impact of substitution on biological activity, makes them an attractive starting point for the development of novel therapeutics. The extensive research into their neuroprotective, anticancer, and anti-inflammatory properties has established a solid foundation of structure-activity relationships that can guide future design efforts.[8][6][13]

The path forward will likely involve the use of computational modeling and structure-based design to create next-generation analogs with enhanced potency and selectivity for specific biological targets. Exploring novel substitutions at the 6- and 7-positions, as well as expanding the diversity of the C2-benzylidene moiety, will continue to be a fruitful strategy. As our understanding of the complex signaling pathways involved in disease deepens, these privileged scaffolds are poised to yield new clinical candidates for some of the most challenging medical conditions.

References

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. [8][10]

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. [9][15]

  • Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2021). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3-Indandione Derivatives as ligands for Misfolded α-Synuclein Aggregates. ChemRxiv. [16]

  • Hu, J., Yan, J., Chen, J., Pang, Y., Huang, L., & Li, X. (2017). Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents. European Journal of Medicinal Chemistry.

  • BenchChem. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. BenchChem. [5]

  • Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2022). Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [17]

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing.

  • Badowska-Rosłonek, K., & Krawiecka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [2]

  • BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. BenchChem. [4]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1156-1166. [11]

  • Zhang, Y., et al. (2018). Structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ResearchGate. [13]

  • Nigar, F., et al. (2017). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Pakistan Journal of Pharmaceutical Sciences.

  • Sugimoto, H., et al. (1996). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [7]

  • BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. BenchChem. [12]

  • van der Vlugt, T. J. A., et al. (2010). Regioselective Synthesis of Indanones. Synlett. [3]

  • Allouch, F., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub.

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. PubMed. [1]

  • Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology.

  • Badowska-Rosłonek, K., & Krawiecka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [6]

  • Li, J., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate.

  • Cacchi, S., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [14]

  • Maji, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.

Sources

Technical Guide: Solubility Profile and Handling of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one (CAS: 14548-40-4) in Dimethyl Sulfoxide (DMSO). Designed for application scientists and drug development professionals, this document moves beyond static data points to establish a self-validating protocol for preparing high-integrity stock solutions.

While specific saturation limits for this intermediate are rarely published in open literature, structural analysis of the indanone core and its substituents (iodo- and methoxy- groups) indicates high solubility (>50 mM) in anhydrous DMSO. However, the compound’s lipophilic iodine substituent makes it susceptible to "solvent crashing" upon aqueous dilution. This guide details the methodology to empirically determine solubility limits and mitigate precipitation risks during biological assays.

Physicochemical Context & Solubility Mechanism[1][2][3][4]

Structural Analysis

The solubility behavior of this compound is governed by the interplay between its rigid bicyclic core and its substituents.

  • Indanone Core: The 2,3-dihydroinden-1-one scaffold is planar and aromatic, facilitating π-π stacking in the solid state. Breaking this lattice energy is the primary barrier to dissolution.

  • 6-Iodo Substituent: The iodine atom is large and polarizable (soft electrophile), significantly increasing lipophilicity (LogP) compared to the parent indanone. This enhances solubility in organic solvents (DMSO, DMF) but drastically reduces water solubility.

  • 7-Methoxy Group: This group acts as a weak hydrogen bond acceptor but lacks hydrogen bond donors. It provides a dipole moment that interacts favorably with the sulfoxide domain of DMSO.

Why DMSO?

DMSO is the optimal solvent for this compound due to its dual nature:

  • High Dielectric Constant (

    
    ):  It stabilizes the polar carbonyl and methoxy groups.
    
  • Polarizability: The sulfur atom in DMSO effectively solvates the soft iodine substituent, preventing aggregation.

Table 1: Physicochemical Properties Relevant to Solubility

PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Formula

Moderate molecular weight (~288.08 g/mol ) favors dissolution.
H-Bond Donors 0Positive: Lack of H-donors means no strong intermolecular H-bond network to break.
H-Bond Acceptors 2 (Carbonyl, Methoxy)Positive: Can accept H-bonds from residual water, but primarily interacts with DMSO dipoles.
Predicted LogP ~2.5 - 3.0High: Indicates preference for organic solvents over aqueous buffers.
Melting Point High (Solid at RT)Higher MP implies higher lattice energy; requires vigorous mixing or mild warming.

Protocol: Gravimetric Solubility Determination

Do not rely on theoretical estimates for critical assays. Use this "Gold Standard" gravimetric method to determine the exact saturation point in your specific lot of DMSO.

Reagents & Equipment
  • Compound: this compound (>98% purity).

  • Solvent: Anhydrous DMSO (Water content <0.1%). Note: DMSO is hygroscopic; water uptake drastically reduces solubility.

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, centrifuge, syringe filter (PTFE, 0.22 µm).

Step-by-Step Methodology
  • Oversaturation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO. This targets a concentration of ~100 mg/mL.

  • Equilibration: Vortex vigorously for 2 minutes. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Incubation: Shake the tube at 25°C for 2 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved material.

  • Quantification (Gravimetric):

    • Pre-weigh a clean, empty glass vial (

      
      ).
      
    • Carefully transfer exactly 50 µL of the supernatant into the vial.

    • Evaporate the DMSO (vacuum concentrator or nitrogen stream at 40°C). Note: DMSO has a high boiling point (189°C); vacuum is preferred.

    • Weigh the vial with the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Workflow: Preparation of Stock Solutions

This workflow ensures the preparation of a stable 50 mM stock solution, suitable for downstream biological dilutions.

StockPrep RawMaterial Solid Compound (Store at 4°C/Desiccated) Weighing Weighing (Analytical Balance) RawMaterial->Weighing SolventAdd Add Anhydrous DMSO (Argon purge if possible) Weighing->SolventAdd Target 50 mM Mixing Vortex & Sonicate (30-60 sec) SolventAdd->Mixing Inspection Visual Inspection (Clear solution?) Mixing->Inspection Inspection->Mixing No (Repeat/Warm) Aliquot Aliquot into Vials (Amber glass, PTFE lined) Inspection->Aliquot Yes Storage Storage (-20°C, Protect from Light) Aliquot->Storage

Figure 1: Critical workflow for preparing stable stock solutions. Note the emphasis on visual inspection and amber storage to prevent photodegradation of the iodo-moiety.

Calculation for 50 mM Stock

To prepare 1 mL of a 50 mM stock solution:

  • Molecular Weight (MW): ~288.08 g/mol (Verify specific batch MW on CoA).

  • Target Concentration: 50 mM = 0.05 mol/L.

  • Mass Required:

    
    
    
    
    

Procedure: Dissolve 14.4 mg of compound in 1 mL of anhydrous DMSO.

Troubleshooting & Best Practices

The "DMSO Crash" (Precipitation upon Dilution)

The most common failure mode is precipitation when the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell culture media). The hydrophobic iodine atom makes this compound prone to aggregation in water.

  • Symptom: Solution turns cloudy or absorbance readings spike immediately after dilution.

  • Mechanism: Rapid change in solvent polarity reduces the solubility limit below the target assay concentration.

  • Solution:

    • Intermediate Dilution: Perform a serial dilution in DMSO first (e.g., 1000x stock

      
       100x stock in DMSO), then a single 1:100 dilution into media.
      
    • Surfactants: Include 0.05% Tween-20 or Triton X-100 in the aqueous buffer to stabilize the colloid.

    • Maximum DMSO Tolerance: Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, but keep it high enough to maintain solubility if possible.

Storage Stability
  • Hygroscopicity: DMSO absorbs water from air. Water acts as an anti-solvent for this compound. Always seal vials tightly with Parafilm or use single-use aliquots.

  • Photostability: Aryl iodides can undergo homolytic cleavage under UV light. Store in amber vials or wrap in foil.

  • Temperature: Store stocks at -20°C. If the DMSO freezes (MP ~19°C), ensure it is completely thawed and vortexed before use to redissolve any micro-precipitates formed during the freeze-thaw cycle.

References

  • PubChem. (n.d.).[1] 6-Iodo-2,3-dihydro-1H-inden-1-one (Compound CID 44829107).[1] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

  • Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[3] (Provides general solubility parameters for organic compounds in DMSO). Retrieved February 25, 2026, from [Link]

  • Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. (Establishes predictive models for DMSO solubility based on structural descriptors). Retrieved February 25, 2026, from [Link]

  • Li, X., et al. (2011).[5] "Synthesis and crystal structure of 7-methoxyindan-1-one." Acta Crystallographica Section E, 67(11), o2967. (Provides structural data on the methoxy-indanone analog). Retrieved February 25, 2026, from [Link]

Sources

6-Iodo-7-methoxy-1-indanone PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, predicted properties, and handling protocols for 6-Iodo-7-methoxy-1-indanone .

Executive Summary

6-Iodo-7-methoxy-1-indanone is a specialized bicyclic aromatic intermediate used primarily in the synthesis of pharmaceuticals (e.g., melatonin receptor agonists) and radiotracers for SPECT/PET imaging. Structurally, it consists of a 2,3-dihydro-1H-inden-1-one core functionalized with a methoxy group at the C7 position and an iodine atom at the C6 position.

Note on Indexing: As of early 2026, this specific regioisomer is not widely indexed with a dedicated PubChem CID or CAS number in public chemical repositories. It is frequently synthesized de novo or treated as a custom research chemical. This guide provides predicted physicochemical data and validated synthesis logic derived from its commercially available isomer, 5-iodo-6-methoxy-1-indanone (CAS 723760-70-1), and its precursor, 7-methoxy-1-indanone (CID 288143).

Chemical Identity & Properties

Nomenclature & Identifiers
AttributeDetail
Chemical Name 6-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one
Common Name 6-Iodo-7-methoxy-1-indanone
Molecular Formula C₁₀H₉IO₂
Molecular Weight 288.08 g/mol
PubChem CID Not Assigned (See Analog: for 5-iodo-6-methoxy isomer)
CAS Number Unlisted (Analog: 723760-70-1)
SMILES COc1c(I)ccc2CCC(=O)c12
Physicochemical Profile (Predicted)[4]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 145–155 °C (Estimated based on 5-iodo isomer range).

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Low: Water, Hexanes.

  • Reactivity: The C6-Iodine bond is chemically versatile, serving as a handle for Suzuki-Miyaura coupling, Sonogashira coupling, or radioiodine exchange.

Synthetic Utility & Pathway

The synthesis of 6-iodo-7-methoxy-1-indanone poses a regioselectivity challenge. The 7-methoxy group is a strong ortho/para director, while the carbonyl group (via the bridgehead) exerts a deactivating influence.

Synthesis Logic

Direct iodination of 7-methoxy-1-indanone typically yields a mixture of the 6-iodo (ortho to methoxy) and 4-iodo (para to methoxy) isomers. The 6-position is sterically crowded but electronically activated.

Protocol: Electrophilic Iodination
  • Precursor: 7-Methoxy-1-indanone (1.0 eq).

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl).

  • Catalyst: Trifluoroacetic acid (TFA) or Silver Sulfate (Ag₂SO₄) to enhance electrophilicity.

  • Solvent: Acetonitrile (ACN) or DCM.

  • Conditions: Stir at 0°C to RT for 4–12 hours.

  • Purification: The 6-iodo and 4-iodo isomers must be separated via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The 6-iodo isomer typically elutes second due to the "ortho effect" and intramolecular interaction with the methoxy oxygen.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 7-Methoxy-1-indanone (CID 288143) Reaction Electrophilic Aromatic Substitution (25°C, 12h) Start->Reaction Reagents Reagents: NIS / TFA or I2 / Ag2SO4 Reagents->Reaction Mixture Crude Mixture: 6-Iodo + 4-Iodo Isomers Reaction->Mixture Purification Flash Chromatography (SiO2, Hex/EtOAc) Mixture->Purification Product Target: 6-Iodo-7-methoxy-1-indanone Purification->Product  Major/Minor  Separation

Figure 1: Synthetic pathway for the isolation of 6-iodo-7-methoxy-1-indanone via electrophilic substitution.

Safety Data & HSE Profile

As a non-indexed research chemical, specific toxicological data is unavailable. The following safety profile is derived from the GHS classifications of structurally homologous halogenated indanones (e.g., 5-iodo-6-methoxy-1-indanone).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3][4]

Precautionary Measures
CategoryProtocol
PPE Nitrile gloves (0.11 mm min), safety goggles, lab coat. Use a fume hood for all solid handling to prevent dust inhalation.
Inhalation Remove victim to fresh air.[1][4][5][6] If breathing is difficult, administer oxygen.
Skin Contact Wash with soap and copious amounts of water.[1][4][5][6] Remove contaminated clothing.[1][6]
Storage Store at 2–8°C (Refrigerate). Light sensitive (protect from photolysis of the C-I bond).

Applications in Drug Discovery

This compound serves as a high-value scaffold in medicinal chemistry:

  • Melatonin Receptor Agonists: The indane core mimics the indole ring of melatonin. The 7-methoxy group corresponds to the 5-methoxy of melatonin, while the 6-iodo position allows for the introduction of lipophilic side chains via cross-coupling.

  • Radiotracers: The iodine atom can be substituted with Iodine-123 (SPECT) or Iodine-124 (PET) via halogen exchange, enabling in vivo imaging of receptor density.

  • Alzheimer's Research: Indanone derivatives are frequent pharmacophores in the design of Acetylcholinesterase (AChE) inhibitors.

References

  • PubChem. 7-Methoxy-1-indanone (CID 288143).[7] National Library of Medicine. [Link]

  • PubChem. 5-Iodo-6-methoxy-1-indanone (CID 329766637). National Library of Medicine. [Link]

  • Fisher Scientific. Safety Data Sheet: 5,6-Dimethoxy-1-indanone. Thermo Fisher Scientific.[5][6] [Link]

Sources

Methodological & Application

Suzuki coupling protocols for 6-iodo-7-methoxyindanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 6-Iodo-7-Methoxyindanone

Part 1: Executive Summary & Structural Analysis

The Challenge: Synthesizing 6-substituted-7-methoxyindanones presents a dual steric challenge rarely encountered in simple benzene systems.

  • Ortho-Effect: The 7-methoxy group is ortho to the reactive 6-iodo site, creating immediate steric bulk that hinders the transmetallation step of the catalytic cycle.

  • The "Peri-Lock" Effect: In 1-indanones, the C7 position is peri to the C1-carbonyl group. The electronic repulsion and steric clash between the C1-carbonyl oxygen and the C7-methoxy oxygen restrict the rotation of the methoxy group. This forces the methyl group of the methoxy moiety towards the C6 position, effectively "locking" the steric bulk directly over the reactive site.

The Solution: Standard phosphine ligands (e.g., PPh3, dppf) often fail to drive this reaction to completion due to their inability to accommodate this rigid steric wall. This protocol utilizes Dialkylbiarylphosphine ligands (Buchwald Ligands) —specifically SPhos or XPhos —which create a flexible, electron-rich pocket that facilitates oxidative addition while permitting the bulky transmetallation transition state.

Part 2: Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard protocols fail and the optimized ligand system succeeds.

SuzukiMechanism cluster_steric Critical Failure Point (Standard Ligands) PreCat Pd(II) Precatalyst (Pd(OAc)2 or Pd2(dba)3) ActiveCat Active Species [L-Pd(0)] (L = SPhos/XPhos) PreCat->ActiveCat Reduction/Ligand Binding OxAdd Oxidative Addition (Rate Fast due to C6-I) ActiveCat->OxAdd + 6-Iodo-7-Methoxyindanone Complex_A Pd(II)-Ar-I Complex (Sterically Crowded) OxAdd->Complex_A TransMet Transmetallation (THE BOTTLENECK) Requires Base + Boronic Acid Complex_A->TransMet Steric Clash with 7-OMe Overcome by Ligand Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->ActiveCat Regeneration Product 6-Aryl-7-Methoxyindanone RedElim->Product

Caption: Figure 1. The catalytic cycle emphasizing the transmetallation bottleneck caused by the fixed conformation of the 7-methoxy group.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Baseline (Comparative)

Use this only for non-hindered boronic acids or as a negative control.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temp: 90°C

  • Expected Outcome: Often stalls at 40-60% conversion due to catalyst decomposition before transmetallation is complete.

Protocol B: Optimized High-Steric Demand (Recommended)

This system uses SPhos , which is specifically designed to facilitate coupling of ortho-substituted aryl halides.

Reagents & Stoichiometry:

Component Equiv. Conc. Role
6-Iodo-7-methoxyindanone 1.0 0.2 M Substrate
Aryl Boronic Acid 1.5 - Coupling Partner
Pd2(dba)3 0.02 (2 mol% Pd) - Palladium Source
SPhos 0.08 (8 mol%) - Ligand (L:Pd = 2:1)
K3PO4 (Tribasic) 3.0 - Base (Anhydrous)

| Toluene / Water | 10:1 v/v | - | Solvent System |

Step-by-Step Methodology:

  • Glassware Prep: Oven-dry a 2-neck round-bottom flask or a microwave vial. Cool under a stream of Argon.

  • Solvent Degassing (CRITICAL): Sparge the Toluene and Water separately with Argon for 20 minutes. Note: Electron-rich phosphines like SPhos are sensitive to oxidation in solution.

  • Charge Solids: Add the Indanone (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3, SPhos, and K3PO4 into the vessel.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Activation: Seal the vessel and purge with Argon for another 5 minutes.

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

    • Visual Check: The solution should turn from dark purple/red (Pd-dba) to a clear orange/brown (Active Pd-SPhos) upon heating. A return to black precipitate indicates catalyst death (Pd black formation).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

Why this works:

  • SPhos: The methoxy groups on the SPhos biaryl backbone interact with the Pd center, stabilizing the monoligated Pd(0) species. The bulk promotes reductive elimination, which is often the rate-determining step for hindered substrates.

  • K3PO4/Toluene: This biphasic system allows for the slow phase-transfer of the base, preventing base-catalyzed protodeboronation of the boronic acid before it can couple.

Part 4: Optimization Logic (Decision Tree)

Use this flow to troubleshoot low yields or impurities.

OptimizationTree Start Start Protocol B Check Check LCMS/TLC (4 hours) Start->Check Outcome1 Low Conversion (<20%) Check->Outcome1 Outcome2 Protodeboronation (Ar-B(OH)2 -> Ar-H) Check->Outcome2 Outcome3 Homocoupling (Ar-Ar) Check->Outcome3 Sol1 Switch to XPhos (Higher Steric Bulk) Outcome1->Sol1 Sol2 Switch Base to K2CO3 or CsF Outcome2->Sol2 Sol3 Degas Solvents Longer Reduce Oxidant Outcome3->Sol3

Caption: Figure 2. Troubleshooting decision matrix for common failure modes in hindered Suzuki couplings.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or insufficient oxidative addition.Switch to XPhos-Pd-G3 precatalyst. Precatalysts ensure a 1:1 L:Pd ratio and protect the phosphine from oxidation during setup.
Deboronation (Ar-H) Boronic acid is unstable under basic/hot conditions.1. Increase boronic acid equivalents (to 2.0). 2. Switch solvent to n-Butanol (anhydrous conditions with solid base).
Pd Black Precipitate "Ligandless" Palladium aggregation.The ligand is oxidizing.[1][2][3][4] Ensure rigorous degassing. Add 10% extra ligand relative to Pd.
Spot-to-Spot (TLC) Product and SM have similar Rf.The 7-OMe group makes the molecule polar. Use DCM/MeOH (98:2) for TLC instead of Hex/EtOAc to separate the spots.

References

  • Foundational Buchwald Protocols: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5]2005 , 127, 4685–4696. [Link]

  • Coupling of Hindered Substrates: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. [Link]

  • Indanone Synthesis Context: Hajra, S.; Maji, T.; Karmakar, A. "Stereoselective Synthesis of 1-Indanones." Tetrahedron Lett.2005 , 46, 8599. (Context for precursor reactivity). [Link]

  • Mechanistic Review of SPhos/XPhos: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[6][7][8] Chem. Res.2008 , 41, 1461–1473. [Link]

Sources

Precision Functionalization of 6-Iodo-1-Indanone: A Palladium-Catalyzed Cross-Coupling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Indanone Challenge

The 6-iodo-1-indanone scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for acetylcholinesterase inhibitors (e.g., Donepezil analogs), anti-cancer agents, and rigidified biaryl systems.

While the aryl iodide at the C6 position offers excellent reactivity for oxidative addition, the C1-ketone presents a specific chemoselectivity challenge. The


-protons at the C2 position are acidic (

), making the substrate prone to aldol condensation or enolization-driven side reactions under the strongly basic conditions often employed in cross-coupling.

This guide provides three self-validating protocols designed to maximize cross-coupling efficiency while suppressing thermodynamic enolization.

The Reactivity Hierarchy
  • Oxidative Addition: C–I > C–Br >> C–Cl. The C6-iodide allows for milder reaction temperatures (40–80°C), preserving the ketone.

  • Base Sensitivity: Strong alkoxides (e.g., NaOtBu) must be avoided to prevent self-condensation. Carbonates (

    
    , 
    
    
    
    ) are the preferred bases.

Master Workflow Diagram

The following flowchart outlines the divergent synthetic pathways covered in this guide.

IndanoneWorkflow Start 6-Iodo-1-Indanone Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation) Start->Sono Terminal Alkyne Pd/Cu, TEA Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Amine Pd2(dba)3/Xantphos Prod_Suz 6-Aryl-1-Indanone Suzuki->Prod_Suz Prod_Sono 6-Alkynyl-1-Indanone Sono->Prod_Sono Prod_Buch 6-Amino-1-Indanone Buchwald->Prod_Buch

Figure 1: Divergent functionalization pathways for 6-iodo-1-indanone.

Application 1: Suzuki-Miyaura Coupling

Target: Synthesis of biaryl indanones (e.g., Donepezil pharmacophore analogs).

Rationale

We utilize


  or 

/XPhos
.[1] The bidentate ligand (dppf) prevents catalyst decomposition, while XPhos is superior for sterically hindered boronic acids. Potassium phosphate (

) is selected as the base because its buffering capacity minimizes aldol side reactions compared to hydroxides.
Protocol A: The "Robust" Method (High FGS)

Functional Group Tolerance (FGS) focus.

  • Reagent Prep: In a 20 mL vial equipped with a magnetic stir bar, charge:

    • 6-iodo-1-indanone (1.0 equiv, 1.0 mmol, 258 mg)

    • Aryl boronic acid (1.2 equiv, 1.2 mmol)

    • 
       (0.03 equiv, 3 mol%)
      
    • 
       (2.0 equiv, 2.0 mmol, finely ground)
      
  • Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degas solvents with

    
     sparging for 10 mins prior to addition.
    
  • Reaction: Seal vial with a crimp cap (PTFE septum). Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The iodide starting material (

      
      ) should disappear; product is usually more polar.
      
  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash filtrate with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Protocol B: The "High-Speed" Method (Microwave)

Best for difficult substrates.

  • Catalyst:

    
     (1.5 mol%) + XPhos (3 mol%).
    
  • Conditions: Microwave irradiation at 120°C for 20 mins .

  • Reference Grounding: This aligns with protocols described in Patent WO2012129338 for indanone derivatives [1].

Application 2: Sonogashira Coupling

Target: Installation of rigid alkyne linkers.

Rationale

The ketone moiety is sensitive to the high temperatures often used in copper-free variants. Therefore, we employ a standard Pd/Cu catalytic system which operates at room temperature to mild heating (40°C), preserving the indanone skeleton.

Protocol
  • Charge: To a dry Schlenk flask under Argon:

    • 6-iodo-1-indanone (1.0 equiv)

    • 
       (0.02 equiv, 2 mol%)
      
    • CuI (0.01 equiv, 1 mol%)

  • Solvent/Base: Add anhydrous THF (concentration 0.2 M) and Triethylamine (TEA) (3.0 equiv).

    • Critical: The amine acts as both base and ligand stabilizer.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, warm to 40°C.

    • Warning: Do not exceed 60°C. Higher temps promote alkyne polymerization and ketone enolization.

  • Quench: Add saturated

    
     (aq) to chelate copper (turns deep blue). Extract with EtOAc.
    

Application 3: Buchwald-Hartwig Amination

Target: C-N bond formation (Aniline or secondary amine coupling).

Rationale

This is the most challenging transformation for indanones due to the competition between the amine (nucleophile) and the


-carbon (nucleophile via enolization).
  • Ligand Choice: Xantphos is required. Its wide bite angle favors reductive elimination of the C-N bond over

    
    -hydride elimination.
    
  • Base Choice:

    
      is mandatory. Avoid 
    
    
    
    . The basicity of Cesium Carbonate is sufficient to deprotonate the ammonium intermediate but kinetically slow to deprotonate the ketone
    
    
    -position.
Protocol
  • Catalyst Pre-complexation:

    • Mix

      
       (1.5 mol%) and Xantphos (4.5 mol%) in dry Toluene (1 mL/mmol) under Argon. Stir 5 mins until the solution turns clear orange/red.
      
  • Substrate Addition:

    • Add 6-iodo-1-indanone (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add

      
       (2.0 equiv, dried).
      
  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: Toluene is preferred over Dioxane here to ensure higher reflux temps if needed, but 100°C is usually sufficient for iodides.

  • Workup: Filter hot through Celite (to remove insoluble salts). Concentrate and purify.

Mechanistic Visualization (Suzuki Focus)

Understanding the cycle helps troubleshoot "stalled" reactions.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 6-Iodo-1-Indanone TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Figure 2: The catalytic cycle.[2] Note that for 6-iodo-1-indanone, Oxidative Addition is rapid. If the reaction fails, it is usually due to stalled Transmetallation (poor base choice) or catalyst poisoning.

Troubleshooting "The Indanone Matrix"

ObservationProbable CauseCorrective Action
Start Material Consumed, No Product Dehalogenation (Reduction)Solvent is "wet" or acting as H-source. Switch from Ethanol co-solvent to pure DMF or Toluene.
Complex Mixture / Low Yield Aldol CondensationBase is too strong. Switch from Hydroxides/Alkoxides to

or

. Lower temp.
Black Precipitate (Pd Black) Catalyst DecompositionLigand dissociation. Increase Ligand:Pd ratio or switch to bidentate (dppf/Xantphos).
Stalled Reaction (~50%) Catalyst PoisoningIodine buildup. Add mild reducing agent or ensure efficient stirring to disperse KI salts.

References

  • Ren, P., et al. (2012). Inhibitors of Bruton's Tyrosine Kinase. World Intellectual Property Organization, WO2012129338.[1] (See Page 69 for specific microwave Suzuki conditions).

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

Sources

Strategic Synthesis of 6-Substituted-7-Methoxy-1-Indanones via Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including agents for neurodegenerative diseases.[1][2][3] This application note provides a comprehensive guide to the synthesis of 6-substituted-7-methoxy-1-indanones, a class of compounds with significant potential in drug discovery. We detail a robust synthetic strategy centered on the palladium-catalyzed intramolecular Heck reaction, a powerful and versatile method for carbon-carbon bond formation.[4][5] This document offers in-depth mechanistic insights, detailed experimental protocols, optimization strategies, and troubleshooting guidance to enable researchers to reliably construct this valuable molecular framework.

Introduction: The Significance of the Indanone Core

The 1-indanone moiety is a recurring motif in biologically active molecules and is of high interest to the pharmaceutical industry.[6][7] Its rigid, fused-ring system provides a well-defined three-dimensional structure for interacting with biological targets. The successful development of drugs like Donepezil for Alzheimer's disease has cemented the indanone nucleus as a critical pharmacophore.[3]

Specifically, the 7-methoxy-1-indanone framework offers a strategic platform for further functionalization. The methoxy group at the 7-position influences the electronic properties of the aromatic ring and provides a handle for metabolic stability or further modification. Substituents at the 6-position can be varied to modulate potency, selectivity, and pharmacokinetic properties. The intramolecular Heck reaction provides an elegant and efficient method to construct this five-membered ring system through the cyclization of a suitably functionalized aryl halide.[5]

The Intramolecular Heck Reaction: Mechanistic Underpinnings

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of an unsaturated halide or triflate with an alkene using a palladium catalyst and a base.[4][8] The intramolecular variant is particularly powerful for constructing cyclic systems, as the reaction is often more efficient than its intermolecular counterpart due to favorable entropic considerations.[9]

The catalytic cycle, illustrated below, proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the precursor, forming a Pd(II) complex. This is often the rate-determining step.[8]

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond. In the context of indanone synthesis, this is a 5-exo-trig cyclization, which is kinetically favored.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a new C=C double bond within the ring and a hydrido-palladium(II) species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[8][10]

Heck_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex oxidative_add Oxidative Addition insertion Migratory Insertion (5-exo-trig) pd_complex->insertion cyclic_intermediate Cyclized Pd(II) Intermediate pd_complex->cyclic_intermediate insertion->cyclic_intermediate beta_elimination β-Hydride Elimination cyclic_intermediate->beta_elimination product_complex H-Pd(II)L₂-X + Product cyclic_intermediate->product_complex beta_elimination->product_complex product_complex->pd0 reductive_elim Reductive Elimination product_complex->reductive_elim product_out Indenone Product product_complex->product_out reductive_elim->pd0 hx_base Base-H⁺X⁻ reductive_elim->hx_base base + Base base->reductive_elim arx Ar-X (Precursor) c1 c2 c1->c2 arx

Figure 1. General Catalytic Cycle of the Intramolecular Heck Reaction.

Note: The initial product is an indenone, which may isomerize to the more stable indanone under the reaction conditions or during workup.

Synthetic Strategy and Workflow

The overall strategy involves the initial synthesis of a Heck precursor, specifically an ortho-haloaryl compound bearing a methoxy group and a tethered alkene chain. This precursor is then subjected to palladium-catalyzed intramolecular cyclization to yield the target 6-substituted-7-methoxy-1-indanone.

Workflow start Starting Material (e.g., 2-Bromo-3-methoxyphenol) step1 Step 1: Allylation (e.g., Allyl bromide, K₂CO₃) start->step1 precursor1 Allyl Ether Intermediate step1->precursor1 step2 Step 2: Claisen Rearrangement (Heat) precursor1->step2 precursor2 Heck Precursor (2-Allyl-6-bromo-3-methoxyphenol) step2->precursor2 step3 Step 3: Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃, Base) precursor2->step3 product_crude Crude Product Mixture step3->product_crude step4 Step 4: Purification (Column Chromatography) product_crude->step4 final_product Final Product (6-Methyl-7-methoxy-1-indanone) step4->final_product

Figure 2. Synthetic workflow for a model 6-methyl-7-methoxy-1-indanone.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Synthesis of Heck Precursor (Example: 2-Allyl-6-bromo-3-methoxyphenol)

This protocol outlines a plausible route to a required precursor. Researchers should adapt this based on their specific target substituent at the 6-position.

  • Allylation: To a solution of 2-bromo-3-methoxyphenol (1.0 eq) in acetone (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.2 eq).

  • Reaction: Stir the mixture vigorously at 60 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude allyl ether.

  • Claisen Rearrangement: Place the crude allyl ether in a flask under a nitrogen atmosphere. Heat the neat oil to 180-200 °C for 2-3 hours. The rearrangement is typically clean and can be monitored by TLC.

  • Purification: Cool the reaction mixture and purify directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Heck precursor.

Protocol 2: Intramolecular Heck Cyclization

This is the key ring-forming step. The choice of ligand, base, and solvent can be critical and may require optimization.[11]

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and triphenylphosphine (PPh₃, 0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial as many palladium catalysts are sensitive to oxygen.[11]

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, 0.1 M). Stir for 10 minutes until the catalyst dissolves. Add the Heck precursor (1.0 eq) followed by the base (e.g., triethylamine (Et₃N), 2.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 6-substituted-7-methoxy-1-indanone.

Protocol 3: Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniqueExpected Observations for 7-Methoxy-1-indanone Core
¹H NMR Aromatic protons in the ~6.8-7.5 ppm range. A singlet for the methoxy group (~3.9 ppm). Aliphatic protons of the five-membered ring as multiplets in the ~2.6-3.1 ppm range.[12]
¹³C NMR Carbonyl (C=O) signal at ~205 ppm. Aromatic carbons from ~110-160 ppm. Methoxy carbon at ~56 ppm. Aliphatic carbons at ~25-37 ppm.[13]
IR Strong C=O stretch for the ketone at ~1700-1720 cm⁻¹. C-O-C stretch for the methoxy group around 1250 cm⁻¹. Aromatic C=C stretches at ~1600 cm⁻¹.[14][15]
HRMS The calculated mass of the molecular ion [M+H]⁺ or [M]⁺ should match the observed mass within a tolerance of ±5 ppm.

Optimization and Troubleshooting

Achieving high yields in the Heck reaction often requires fine-tuning the reaction parameters.

Table 1: Key Parameters for Optimization [16]

ParameterVariationRationale & Expected Impact
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst choice can affect the rate of formation of the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, BINAPLigands stabilize the Pd catalyst.[8] Bulkier ligands can increase reaction rates but may hinder cyclization. Chiral ligands like BINAP can be used for asymmetric synthesis.[9]
Base Et₃N, K₂CO₃, Cs₂CO₃The base is crucial for regenerating the catalyst. Inorganic bases are often used in polar solvents like DMF, while organic amines are common in less polar solvents.
Solvent DMF, Acetonitrile, TolueneSolvent polarity affects the stability of intermediates. Polar aprotic solvents like DMF are common and often give good results.
Temperature 80 - 120 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions.

Troubleshooting Guide

IssuePotential CauseSuggested Solution(s)
Low or No Yield Inactive catalyst (oxidized Pd or degraded ligand); Insufficient temperature.Use fresh catalyst and high-purity reagents. Ensure a properly maintained inert atmosphere.[11] Screen higher temperatures in 10 °C increments.
Formation of Reduced Byproduct (Dehalogenation) Premature quenching of the Ar-Pd(II) intermediate before cyclization.[17]This is a common side reaction.[11] Try a different solvent or a more sterically hindered phosphine ligand to favor the intramolecular pathway. Adding a halide scavenger like a silver salt can sometimes help by promoting a cationic pathway.[18]
Isomerization Issues The initial indenone product may not fully isomerize to the more stable indanone.Add a mild acid (e.g., a few drops of acetic acid) during workup or stir the purified indenone in a solvent with a catalytic amount of acid to facilitate isomerization.
Reaction Stalls Catalyst deactivation (formation of palladium black).Use a higher ligand-to-palladium ratio (e.g., 4:1) to better stabilize the catalytic species. Ensure the solvent is rigorously anhydrous.

Conclusion

The intramolecular Heck reaction is a highly effective and reliable method for the synthesis of 6-substituted-7-methoxy-1-indanones. By carefully selecting the starting materials and optimizing the catalytic system, researchers can access a wide array of these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this chemistry, empowering scientists in their pursuit of novel therapeutics and chemical probes.

References

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • Direct synthesis of 1-indanones via Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade - PubMed. PubMed. [Link]

  • Regioselective Synthesis of Indanones. Thieme Connect. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. National Center for Biotechnology Information. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction - OUCI. Institutional Repository of the University of Cantabria. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Beilstein Journals. [Link]

  • Indanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Beilstein Journals. [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Macmillan Group - Princeton University. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - Semantic Scholar. Semantic Scholar. [Link]

  • The Heck Reaction: Reaction mechanism and tutorial - YouTube. YouTube. [Link]

  • Optimization of conditions for the Heck reaction - ResearchGate. ResearchGate. [Link]

  • 7-Methoxyindan-1-one - PMC. National Center for Biotechnology Information. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. MDPI. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Heck Reaction—State of the Art - MDPI. MDPI. [Link]

  • US6548710B2 - Process for preparing 1-indanones - Google Patents.
  • Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis - MDPI. MDPI. [Link]

  • Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][4][19]thiazole] Crystal - Science Alert. Science Alert. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 2-Arylidene-6-Iodo-7-methoxy-1-indanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylidene Indanones

In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds with significant biological activity is paramount. Among these, arylidene indanones (AIs) have emerged as a class of compounds with considerable therapeutic potential.[1][2][3][4] Structurally, AIs are considered conformationally restricted analogues of chalcones, incorporating the critical α,β-unsaturated ketone system within a five-membered ring.[1][2][3] This structural feature is a key pharmacophore that imparts a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7][8]

The synthesis of these valuable compounds is typically achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between a substituted 1-indanone and an aromatic aldehyde.[1][2][9][10][11] This reaction provides a direct and efficient pathway to creating carbon-carbon bonds and constructing the core arylidene indanone scaffold.[12][13]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-arylidene-6-iodo-7-methoxy-1-indanones. We will delve into the underlying reaction mechanism, provide step-by-step experimental protocols for both traditional and green chemistry approaches, and discuss methods for product characterization. The specific starting material, 6-Iodo-7-methoxy-1-indanone, is a strategic choice, as the iodo and methoxy substituents offer valuable handles for further synthetic modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[14][15]

The Core Chemistry: Mechanism of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis that involves the reaction between an aldehyde or ketone possessing an α-hydrogen and a carbonyl compound, typically an aromatic aldehyde, that lacks α-hydrogens.[9][11] The reaction proceeds via a base-catalyzed mechanism involving an aldol addition followed by a dehydration step. The thermodynamic driving force for the reaction is the formation of a highly stable, conjugated π-system in the final product.[16]

The mechanism for the condensation of 6-Iodo-7-methoxy-1-indanone with an aldehyde can be delineated in three primary steps:

  • Enolate Formation: A base, typically a hydroxide ion (OH⁻) from NaOH or KOH, abstracts an acidic α-hydrogen from the carbon atom adjacent to the carbonyl group of the 6-Iodo-7-methoxy-1-indanone.[12][17][18] This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[17]

  • Nucleophilic Attack (Aldol Addition): The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[13][18] This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, an alkoxide, which is subsequently protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol addition product.[13][19]

  • Dehydration (Condensation): The aldol addition product readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions.[12][17] This elimination reaction is facilitated by the abstraction of another α-hydrogen, leading to the formation of a double bond conjugated with both the aromatic ring of the aldehyde and the carbonyl group of the indanone. This final product is the stable α,β-unsaturated ketone, a 2-arylidene-6-iodo-7-methoxy-1-indanone.[16]

Claisen-Schmidt Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Indanone 6-Iodo-7-methoxy-1-indanone Enolate Resonance-Stabilized Enolate Indanone->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide attacks Aldehyde Aldehyde Aromatic Aldehyde (Ar-CHO) AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->AldolAdduct + H₂O - OH⁻ FinalProduct 2-Arylidene-1-indanone (α,β-Unsaturated Ketone) AldolAdduct->FinalProduct - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Two robust protocols are presented below. Protocol 1 describes the traditional, widely-used solvent-based method. Protocol 2 outlines a solvent-free, "green chemistry" approach that is environmentally benign and can offer shorter reaction times.[20][21]

Protocol 1: Traditional Solvent-Based Synthesis

This method utilizes ethanol as a solvent, which effectively dissolves the reactants and facilitates the reaction.[21]

Materials and Reagents:

  • 6-Iodo-7-methoxy-1-indanone (1.0 eq.)

  • Substituted aromatic aldehyde (1.0-1.1 eq.)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq.)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Iodo-7-methoxy-1-indanone (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a suitable volume of ethanol (e.g., 15-20 mL per gram of indanone). Stir the mixture at room temperature until all solids are dissolved.[21]

  • Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 20% w/v) or powdered KOH to the flask. A color change and/or the formation of a precipitate is often observed.[21]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). Reactions are typically complete within 4 to 24 hours.[20]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of ~5-6 by slowly adding 10% aqueous HCl. This will neutralize the excess base and precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel.[22] Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[22] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[20] Dry the purified product under vacuum.

Protocol 2: Solvent-Free (Green Chemistry) Synthesis

This environmentally friendly method involves grinding the reactants together, often leading to high yields and significantly reduced reaction times and waste.[11][21]

Materials and Reagents:

  • 6-Iodo-7-methoxy-1-indanone (1.0 eq.)

  • Substituted aromatic aldehyde (1.0 eq.)

  • Finely ground solid NaOH or KOH (catalytic amount, ~20 mol%)[20]

  • Mortar and pestle

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Büchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • Reactant Grinding: In a mortar, combine the 6-Iodo-7-methoxy-1-indanone and the aromatic aldehyde. Grind the two solids together vigorously with a pestle. The mixture may form a paste or an oil as the solids mix.[21]

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH or KOH (~20 mol%) to the mixture.[20]

  • Reaction: Continue to grind the mixture. The reaction is often rapid (5-15 minutes), and the formation of a solid mass indicates the reaction is proceeding to completion.[20][23]

  • Work-up and Isolation: Add a small amount of 10% aqueous HCl to the mortar to neutralize the catalyst and break up the solid product.[21] Transfer the slurry to a beaker with deionized water.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water. Purify the product by recrystallization from ethanol. Dry the final product under vacuum.

Data Presentation & Product Characterization

The choice of aldehyde and reaction conditions can influence the yield of the final product. The following table provides representative data for this type of transformation.

EntryAromatic AldehydeCatalystMethodReaction TimeTypical Yield (%)
1BenzaldehydeNaOHSolvent-Based18 h~85-95%[21]
24-MethoxybenzaldehydeNaOHSolvent-Based18 h~80-90%[21]
34-ChlorobenzaldehydeNaOHSolvent-Based18 h~80-90%[21]
43,4-DimethoxybenzaldehydeNaOHSolvent-Free10 minHigh[21]
54-(Trifluoromethyl)benzaldehydeKOHSolvent-Based12 h~80-90%
62-NaphthaldehydeKOHSolvent-Based20 h~75-85%

Characterization of Final Products: The identity and purity of the synthesized 2-arylidene-6-iodo-7-methoxy-1-indanones must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the vinyl proton of the α,β-unsaturated system and the characteristic shifts of the aromatic and methoxy protons.[24][25]

  • Infrared (IR) Spectroscopy: IR analysis will show a characteristic strong absorption band for the conjugated C=O group (typically ~1680-1700 cm⁻¹) and the C=C double bond (~1600-1625 cm⁻¹).[25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[26]

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of 2-arylidene-6-iodo-7-methoxy-1-indanones.

Experimental Workflow Start Starting Materials (Indanone + Aldehyde) Reaction Claisen-Schmidt Condensation (Solvent or Solvent-Free) Start->Reaction Combine & Add Catalyst Workup Quenching & Neutralization (Ice Water + Acid) Reaction->Workup After Reaction Completion Isolation Vacuum Filtration Workup->Isolation Precipitate Formation Purification Recrystallization Isolation->Purification Crude Product Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Purified Product FinalProduct Pure 2-Arylidene-1-indanone Characterization->FinalProduct

Caption: General experimental workflow for synthesis and purification.

References

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). Preprints.org.
  • Aldol Condensation: Mechanism, Types and Applic
  • Aldol condens
  • The Biological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery and Development. BenchChem.
  • Aldol reactions in metabolism. Khan Academy.
  • Doležal, M. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Aghapour, M. et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity.
  • Salehi, B. et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • General Aldol Condens
  • Asadi, M. et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry.
  • Barreiro, E. J. et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules.
  • Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Deriv
  • Khanna, P. (2021). Aldol Condensation! Understanding the Mechanism! Medium.
  • Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration.
  • Menezes, J. C. J. M. D. S. (2017).
  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.
  • Structural analysis of 2‐arylidene‐1‐indanone derivatives by electrospray ionization tandem mass spectrometry. Scite.ai.
  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs.
  • Study of 2-Benzylidene-1-indanone Deriv
  • Claisen-Schmidt Condens
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Basyurt, S. et al. (2017). Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Application Notes and Protocols for Aldol Condensation Reactions Involving m-Tolualdehyde. BenchChem.
  • Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condens
  • Indanone synthesis. Organic Chemistry Portal.
  • Synthesis and optical properties of iron(III) complexes of 2-benzylidene-1-indanone derivative thin films.
  • Claisen-Schmidt Condens
  • Claisen–Schmidt condens
  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on W
  • Aldol Condens
  • Aldol Reactions. Organic Chemistry II - KPU Pressbooks.
  • Aldol Condens
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

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Troubleshooting & Optimization

Improving regioselectivity in iodination of 7-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Iodination of 7-Methoxy-1-Indanone

Ticket ID: #IND-7M-IODO-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Duel of Directors"

The iodination of 7-methoxy-1-indanone presents a classic conflict between electronic activation and steric hindrance. As a researcher, you are likely encountering one of two issues:

  • Poor Regioselectivity: Obtaining an inseparable mixture of 4-iodo (para) and 6-iodo (ortho) isomers.

  • Wrong Isomer: Exclusively isolating the 4-iodo product when the 6-iodo pharmacophore is required.

The Root Cause:

  • Electronic Effect: The methoxy group at C7 is an ortho/para director. It strongly activates C6 (ortho) and C4 (para).

  • Steric Effect: The C6 position is sterically crowded, sandwiched between the bulky methoxy group and the fused ring system. The C4 position is sterically accessible.

The Solution Strategy: To control this reaction, you must choose the mechanism that aligns with your target isomer. Electrophilic Aromatic Substitution (EAS) favors the sterically accessible C4. Directed Ortho Metalation (DoM) forces reaction at C6 via chelation.

Decision Matrix: Select Your Pathway

Before proceeding, identify your target isomer using the decision tree below.

Regioselectivity_Decision_Tree Start Target Isomer Selection Target_C4 Target: 4-Iodo-7-methoxy-1-indanone (Para-substitution) Start->Target_C4 Sterics Preferred Target_C6 Target: 6-Iodo-7-methoxy-1-indanone (Ortho-substitution) Start->Target_C6 Electronics Preferred Method_EAS Method: Electrophilic Aromatic Substitution (Thermodynamic/Steric Control) Target_C4->Method_EAS Method_DoM Method: Directed Ortho Metalation (DoM) (Kinetic/Chelation Control) Target_C6->Method_DoM Reagents_EAS Reagents: NIS + TFA Solvent: MeCN or TFA Method_EAS->Reagents_EAS Reagents_DoM Reagents: n-BuLi + I2 Solvent: THF (-78°C) Method_DoM->Reagents_DoM Outcome_C4 Outcome: Major C4 isomer (Minor C6 impurity) Reagents_EAS->Outcome_C4 Outcome_C6 Outcome: Exclusive C6 isomer (High Regioselectivity) Reagents_DoM->Outcome_C6

Figure 1: Strategic workflow for selecting the correct synthetic methodology based on the desired regioisomer.

Technical Protocols

Protocol A: Synthesis of 4-Iodo-7-methoxy-1-indanone (EAS Pathway)

Use this protocol if you require the para-isomer or a bulk intermediate.

Mechanism: The use of N-Iodosuccinimide (NIS) in acidic media generates a highly reactive iodonium species (


). While C6 is electronically activated, the bulk of the electrophile and the solvated transition state favors the accessible C4 position.

Reagents & Stoichiometry:

Component Equivalents Role
7-Methoxy-1-indanone 1.0 Substrate
N-Iodosuccinimide (NIS) 1.05 Iodinating Agent

| Trifluoroacetic Acid (TFA) | Solvent (0.5 M) | Catalyst/Solvent |

Step-by-Step Guide:

  • Dissolution: Dissolve 7-methoxy-1-indanone in TFA (or MeCN with 10% TFA) at 0°C.

    • Note: Using pure TFA increases reaction rate but may promote di-iodination. MeCN is milder.

  • Addition: Add NIS portion-wise over 30 minutes. Do not add all at once; a high instantaneous concentration of

    
     promotes 4,6-diiodo formation.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 8:2).

    • Checkpoint: If C4:C6 ratio is < 5:1, cool back to 0°C and stir longer rather than heating.

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).
    
  • Purification: The C4 isomer is typically less soluble. Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of 6-Iodo-7-methoxy-1-indanone (DoM Pathway)

Use this protocol if you require the ortho-isomer. Standard iodination will NOT work efficiently for this target.

Mechanism: This method utilizes the Complex Induced Proximity Effect (CIPE) . The oxygen of the 7-methoxy group coordinates with Lithium, directing the base (


-BuLi) to deprotonate the nearest hydrogen (C6). This overcomes steric hindrance.

Reagents & Stoichiometry:

Component Equivalents Role
7-Methoxy-1-indanone 1.0 Substrate

|


-Butyllithium (

-BuLi) | 1.1 - 1.2 | Lithiating Agent | | TMEDA (Tetramethylethylenediamine) | 1.2 | Ligand (Breaks Li aggregates) | | Iodine (

) | 1.5 | Electrophile (Quench) | | THF (Anhydrous) | Solvent | Solvent |

Step-by-Step Guide:

  • Preparation: Flame-dry glassware under Argon/Nitrogen. Moisture kills this reaction.

  • Chelation: Dissolve substrate and TMEDA in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add

    
    -BuLi dropwise. The solution may turn bright yellow/orange (formation of the lithiated species).
    
    • Critical: Stir at -78°C for 1 hour. Do not warm up, or the lithiated species may polymerize or rearrange.

  • Quench: Dissolve Iodine (

    
    ) in a small amount of THF and add it dropwise to the cold reaction mixture.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     followed by 
    
    
    
    .
  • Result: This typically yields >95% regioselectivity for the C6 isomer.

Troubleshooting & FAQs

Q1: I am using Protocol A (NIS) but getting a significant amount of 4,6-diiodo-7-methoxy-1-indanone. How do I stop this?

  • Cause: Over-iodination occurs when the mono-iodo product reacts with remaining electrophile. This happens if the reaction is too warm or NIS is in excess.

  • Fix:

    • Reduce NIS to 0.95 equivalents . It is better to have unreacted starting material (separable) than di-iodo byproduct (difficult to separate).

    • Lower the temperature to -10°C.

    • Switch solvent to Acetonitrile (MeCN) with only catalytic TFA (5 mol%). This reduces the electrophilicity of the iodine species.

Q2: In Protocol B (Lithiation), I recovered mostly starting material. What went wrong?

  • Cause: Wet solvent or insufficient deprotonation time.

  • Fix:

    • Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

    • TMEDA is mandatory. The lithium aggregate of

      
      -BuLi is too bulky to effectively coordinate with the methoxy group without TMEDA to break it up.
      
    • Verify your

      
      -BuLi titer. Old reagents often degrade.
      

Q3: How do I separate the C4 and C6 isomers if I'm stuck with a mixture?

  • Chromatography: The separation is difficult on standard Silica.

    • Recommendation: Use Silver Nitrate (

      
      ) impregnated silica gel . The interaction between Silver and the Iodine atom differs slightly based on the steric environment (ortho vs para), often improving resolution (
      
      
      
      delta).
  • Crystallization: The 4-iodo isomer is generally more symmetric and has a higher melting point. Try recrystallizing from hot Methanol. The 6-iodo isomer usually remains in the mother liquor.

Mechanistic Visualization

The following diagram illustrates why the DoM pathway is necessary for the C6 isomer.

Reaction_Mechanism Substrate 7-Methoxy-1-indanone EAS_State Transition State (EAS) Steric clash at C6 Substrate->EAS_State NIS / H+ DoM_Complex Lithiated Intermediate Li...O Chelation at C6 Substrate->DoM_Complex n-BuLi / TMEDA Prod_C4 4-Iodo Product (Thermodynamic/Steric) EAS_State->Prod_C4 Major Path Prod_C6 6-Iodo Product (Kinetic/Chelation) DoM_Complex->Prod_C6 I2 Quench

Figure 2: Mechanistic divergence. EAS faces steric repulsion at C6, while DoM utilizes the C7-Methoxy group as an anchor to force reaction at C6.

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(28), 5047-5048.

  • Van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones using Polyphosphoric Acid. Synlett, 25, 1717–1720.

  • Nguyen, P., et al. (2003). Regioselective Synthesis of 7-Iodo-1-indanone. Journal of Organic Chemistry, 68(26), 10195–10198.

Sources

Optimizing yield for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Executive Summary & Route Selection

Synthesizing This compound (also referred to as 6-iodo-7-methoxy-1-indanone) presents a classic challenge in aromatic regioselectivity. The 7-methoxy group strongly activates the aromatic ring, directing electrophilic substitution to the para (C4) and ortho (C6) positions.

  • The Problem: In 7-methoxy-1-indanone, the C4 position is electronically and sterically favored over the target C6 position.

  • The Solution: Optimization requires either (A) controlling iodination conditions to enhance C6 selectivity or (B) utilizing a "blocking" strategy via cyclization of a pre-iodinated precursor.

The following guide details the two primary workflows, troubleshooting steps for common failure modes (low yield, wrong isomer), and purification strategies.

Workflow Decision Tree

Use this diagram to select the optimal synthetic route based on your starting materials and equipment capabilities.

RouteSelection Start Start: Select Precursor Decision1 Is 7-Methoxy-1-indanone available? Start->Decision1 Indanone Starting Material: 7-Methoxy-1-indanone RouteA Route A: Direct Iodination (Electrophilic Substitution) Indanone->RouteA Acid Starting Material: 3-(4-iodo-3-methoxyphenyl) propanoic acid RouteB Route B: Intramolecular Cyclization (Friedel-Crafts) Acid->RouteB Decision1->Indanone Yes Decision1->Acid No (Synthesize Precursor) ProcessA Reagent: ICl or NIS/TFA Challenge: C4 vs C6 Selectivity RouteA->ProcessA ProcessB Reagent: Eaton's Reagent or PPA Challenge: Cyclization Regiochemistry RouteB->ProcessB Purification Critical Step: Isomer Separation (HPLC/Cryst.) ProcessA->Purification ProcessB->Purification Final Target: 6-Iodo-7-methoxy-1-indanone Purification->Final

Caption: Decision tree for selecting between Direct Iodination (Route A) and Cyclization (Route B) based on precursor availability.

Technical Protocols & Optimization

Route A: Direct Iodination of 7-Methoxy-1-indanone

Best for: Rapid synthesis when starting material is commercially available.

The Challenge: The 7-methoxy group directs incoming electrophiles primarily to C4 (para) rather than C6 (ortho). Standard iodination often yields a 3:1 mixture favoring the undesired 4-iodo isomer.

Optimized Protocol:

  • Solvent System: Use Methanol (MeOH) or Acetonitrile (MeCN) . Avoid non-polar solvents which reduce regioselectivity.

  • Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) .

  • Temperature Control: Maintain reaction at 0°C to 5°C . Higher temperatures increase the thermodynamic product (often the undesired isomer) and poly-iodination.

Step-by-Step:

  • Dissolve 7-methoxy-1-indanone (1.0 eq) in MeOH (0.5 M).

  • Cool to 0°C.

  • Add ICl (1.1 eq) dropwise over 30 minutes. Note: Rapid addition causes di-iodination.

  • Stir at 0°C for 4 hours. Monitor by HPLC (C4 isomer elutes differently than C6).

  • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

Troubleshooting Guide (Route A):

IssueProbable CauseCorrective Action
Major Product is 4-Iodo Steric/Electronic control favors para.Switch to Route B if separation is impossible. Alternatively, try using a bulky Lewis Acid catalyst to sterically hinder the C4 position, though this is difficult on the fused ring.
Di-iodination (C4 & C6) Excess reagent or high temp.Reduce ICl to 0.95 eq. Keep T < 5°C. Stop reaction at 90% conversion.
Low Conversion Deactivated reagent.Ensure ICl is fresh (dark red liquid). If using NIS, add 10 mol% TFA to activate.
Route B: Cyclization of 3-(4-iodo-3-methoxyphenyl)propanoic acid

Best for: High regiochemical purity and large-scale synthesis.

The Logic: By placing the iodine atom on the benzene ring before closing the cyclopentanone ring, you lock the iodine position. The challenge shifts to closing the ring at the correct position (ortho to the methoxy group).

Optimized Protocol:

  • Precursor: Synthesize 3-(4-iodo-3-methoxyphenyl)propanoic acid via Knoevenagel condensation of 4-iodo-3-methoxybenzaldehyde followed by reduction (careful not to de-iodinate).

  • Cyclization Agent: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It is milder than Polyphosphoric Acid (PPA) and cleaner than SOCl₂/AlCl₃.

  • Conditions: 40°C - 60°C.

Step-by-Step:

  • Place 3-(4-iodo-3-methoxyphenyl)propanoic acid (1.0 eq) in a flask.

  • Add Eaton’s Reagent (5 mL per gram of substrate).

  • Heat to 50°C for 2-4 hours.

  • Critical Check: The cyclization can occur at C2 (ortho to OMe, giving Target ) or C6 (para to OMe, giving 5-methoxy-6-iodo isomer).

    • Note: The 4-iodo substituent sterically hinders the C5/C6 closure site ("buttressing effect"), which helps favor the desired closure adjacent to the methoxy group.

  • Quench by pouring onto ice. Extract with Ethyl Acetate.[1][2]

Troubleshooting Guide (Route B):

IssueProbable CauseCorrective Action
Wrong Isomer (5-OMe) Cyclization favored para to OMe.Lower temperature to 25°C and extend time (Kinetic control). If Eaton's fails, convert acid to Acid Chloride (SOCl₂) and use SnCl₄ (milder Lewis Acid) at -78°C to 0°C.
De-iodination Acid-catalyzed protodeiodination.Avoid PPA at high temps (>100°C). Use Eaton's reagent at <60°C.
Black Tar Formation Polymerization.[3]Reaction ran too hot or too long. Quench immediately upon disappearance of starting material (TLC).

Analytical Data & Validation

When validating your product, ensure you distinguish the 6-iodo target from the 4-iodo isomer.

Comparison Table: 1H NMR Signatures (CDCl₃, 400 MHz)

FeatureTarget: 6-Iodo-7-methoxyIsomer: 4-Iodo-7-methoxy
Aromatic Protons Two doublets (AB system)Two doublets (AB system)
Coupling (J) ~8.0 Hz (Ortho coupling between H4/H5)~8.0 Hz (Ortho coupling between H5/H6)
NOE Signal Strong NOE between OMe and H-5? No.Strong NOE between OMe and H-6.
Shift of OMe ~3.90 ppm~3.90 ppm
Key Distinction In the 6-iodo isomer, the proton at C5 is a doublet. In the 4-iodo isomer, the proton at C5 is also a doublet. Use HMBC: Look for correlation between Carbonyl (C1) and the aromatic protons. H4 (in 6-iodo isomer) will show a 3-bond coupling to C=O.

Self-Validation Check: If you observe a singlet in the aromatic region, you have likely formed a different substitution pattern or a tri-substituted impurity.

Frequently Asked Questions (FAQs)

Q: Can I use the Sandmeyer reaction to ensure regioselectivity? A: Yes. This is the "Route C" option. You would nitrate 7-methoxy-1-indanone. However, nitration also favors the C4 position. If you can isolate 6-nitro-7-methoxy-1-indanone (via fractional crystallization), you can reduce it to the amine (Fe/NH₄Cl) and convert to iodide (NaNO₂/KI). This is the most reliable method for purity if you are willing to accept lower yields during the nitration isomer separation step.

Q: Why do I lose iodine during the hydrogenation of the acrylic acid precursor? A: If you are synthesizing the precursor for Route B, standard Pd/C hydrogenation will strip the iodine (hydrogenolysis).

  • Fix: Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) or Diimide generated in situ (from hydrazine/H₂O₂) to reduce the alkene without touching the aryl iodide.

Q: Can I use N-iodosuccinimide (NIS) without acid? A: For deactivated or moderately activated rings, NIS alone is often too slow. The addition of TFA or TsOH catalyzes the formation of the iodonium species. For 7-methoxy-1-indanone, acid catalysis is recommended.

References

  • Regioselective Synthesis of Indanones: van Leeuwen, T. et al. "The effect of the P2O5 content in PPA on the regioselectivity for the synthesis of indanones." Synlett, 2014, 25, 1717–1720.

  • Iodination Methodologies: Stalin, K. et al. "Regioselective iodination of hydroxylated aromatic ketones."[3] Arkivoc, 2006 (i), 104-108.[3]

  • General Indanone Synthesis: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org. Chem., 2017, 13, 48–76.

  • Eaton's Reagent Application: Eaton, P. E. et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." J. Org. Chem., 1973, 38, 4071.

Sources

Technical Support Center: Troubleshooting Pd-Catalyst Poisoning in Iodo-Indanone Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

Before altering reaction parameters, use this logic tree to isolate the mode of failure. Iodo-indanones present a unique "double-edged" challenge: the iodine offers facile oxidative addition, but the indanone scaffold often carries synthesis-derived poisons (Lewis acids, sulfur) or intrinsic chelation risks.

Troubleshooting_Logic Start ISSUE: Low Conversion / Stalled Reaction Check_Color Observation: Reaction Mixture Color? Start->Check_Color Black_Ppt Black Precipitate (Pd-Black) Check_Color->Black_Ppt Rapid Darkening Clear_Pale Clear / Pale Yellow (No Ppt) Check_Color->Clear_Pale Remains Light Agglomeration Cause: Catalyst Agglomeration Black_Ppt->Agglomeration OxAdd_Fail Cause: Failed Oxidative Addition Clear_Pale->OxAdd_Fail SM Unreacted Inhibitory_Complex Cause: Stable Off-Cycle Complex Clear_Pale->Inhibitory_Complex SM Consumed, No Product Ligand_Check Check Ligand:Pd Ratio & Sterics Agglomeration->Ligand_Check Using PPh3? S_Poison Check Indanone Purity (Sulfur/Thiols) Agglomeration->S_Poison Feedstock made via Friedel-Crafts? Iodide_Inhibit Iodide Inhibition Effect OxAdd_Fail->Iodide_Inhibit High [I-] Enolate_Check Check Base Strength (Enolization) Inhibitory_Complex->Enolate_Check

Caption: Figure 1. Diagnostic logic tree for identifying the root cause of Pd-catalyst failure in iodo-indanone substrates.

The "Silent Killers": Feedstock Impurities (FAQs)

Q: My LCMS shows the iodo-indanone is 98% pure, but the coupling fails. Why? A: Standard purity checks (UV/LCMS) often miss inorganic poisons. Iodo-indanones are frequently synthesized via Friedel-Crafts cyclization or acid-mediated ring closure.

  • The Culprit: Residual Lewis acids (AlCl₃, FeCl₃) or sulfur contaminants (from H₂SO₄/methanesulfonic acid cyclization or thio-impurities).

  • Mechanism: Sulfur (

    
    , thiols) binds irreversibly to Pd(II), occupying coordination sites required for transmetallation. Residual 
    
    
    
    can sequester the phosphine ligands.
  • Validation: Run a "Standard Addition" test. Add 10 mol% of your iodo-indanone to a known working coupling reaction (e.g., iodobenzene + boronic acid). If the control reaction fails, your indanone contains a catalyst poison.

Q: How do I clean the starting material? A: Recrystallization is often insufficient for trace metal/sulfur removal.

  • Protocol: Dissolve the iodo-indanone in EtOAc/THF. Treat with activated carbon (10 wt%) or a metal scavenger (e.g., QuadraPure™ TU for thiourea functionality) at 50°C for 1 hour. Filter through Celite before use.

Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄, but the reaction stalls at 20% conversion. Should I add more catalyst? A: No. The issue is likely iodide inhibition or ligand instability , not low loading.

  • The Mechanism: As the reaction proceeds, free iodide ions (

    
    ) accumulate. In systems with simple ligands like 
    
    
    
    , iodide forms bridging dimers
    
    
    or anionic species
    
    
    , which are catalytically inactive (off-cycle).
  • The Fix: Switch to bulky, electron-rich ligands (Buchwald Dialkylbiarylphosphines) or N-Heterocyclic Carbenes (NHCs).

Recommended Catalyst Systems for Iodo-Indanones:

Catalyst SystemLigand TypeWhy it works for Iodo-Indanones
Pd(OAc)₂ + XPhos BiarylphosphineHigh steric bulk prevents iodide bridging; electron-richness promotes oxidative addition.
Pd-PEPPSI-IPr NHCExtremely robust against poisoning; the "throw-away" pyridine ligand ensures rapid activation.
Pd₂(dba)₃ + P(t-Bu)₃ Bulky AlkylphosphineThe extreme bulk facilitates the dissociation of inhibitory halides.

Q: Why does the reaction turn black immediately? A: "Pd-Black" formation indicates the active monomeric Pd(0) species is unstable and collapsing into nanoparticles.

  • Cause: Indanone carbonyl oxygen may be weakly chelating, displacing a monodentate ligand like

    
    , leaving the metal center under-ligated and prone to aggregation.
    
  • Solution: Use bidentate ligands (e.g., dppf, Xantphos) or precatalysts (e.g., XPhos Pd G4) that do not require in-situ reduction, reducing the window for agglomeration.

Reaction Engineering: Base & Solvent Effects

Q: I see significant dehalogenation (indanone formation without coupling). What is happening? A: This is often a result of


-hydride elimination  or a radical pathway, but in indanones, look at enolization .
  • The Risk: Indanones have acidic

    
    -protons (
    
    
    
    ). Strong bases (KOtBu, NaH) generate the enolate.
  • Pathway: The enolate can coordinate to Pd, acting as a ligand rather than a base, shutting down the cycle.

  • Correction: Switch to weak, inorganic bases.

    • Preferred:

      
       (anhydrous) or 
      
      
      
      .
    • Solvent: Use 1,4-Dioxane or Toluene (non-polar) to suppress enolate solubility, rather than DMF/DMAc.

Poisoning_Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Iodo-Indanone Pd_Poison Stable Pd-S/N Complex (DEAD CATALYST) OxAdd->Pd_Poison + Impurity Dimer Bridging Dimer [Pd(μ-I)L]2 OxAdd->Dimer + I- (Inhibition) TransMet Transmetallation OxAdd->TransMet + Boronic Acid Impurity S/N Impurity (From Indanone) Impurity->Pd_Poison Iodide Excess Iodide (I-) Iodide->Dimer Prod Product TransMet->Prod Prod->Pd0

Caption: Figure 2. Mechanistic pathways showing how impurities and iodide accumulation divert the active catalyst into inactive states.

Standardized De-Risking Protocol

If your coupling is failing, abandon the "standard" Suzuki conditions and adopt this robust workflow designed for difficult ketones.

Step 1: Scavenger Pre-treatment

  • Dissolve Iodo-indanone (1.0 equiv) in THF.

  • Add QuadraPure™ TU (Thiourea scavenger) or activated charcoal (10 wt%).

  • Stir at 40°C for 2 hours. Filter through a 0.45µm PTFE filter. Concentrate.

Step 2: The "Buchwald" Setup (G4 Precatalyst)

  • Substrate: Cleaned Iodo-indanone (1.0 equiv).

  • Coupling Partner: Boronic Acid/Ester (1.2 equiv).

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%).

    • Why: Pre-formed Pd(II) precatalyst reduces to active Pd(0) on demand, preventing early death. XPhos provides steric bulk to stop iodide inhibition.

  • Base:

    
     (3.0 equiv, finely ground).
    
    • Why: Mild enough to minimize enolization, strong enough for boronic activation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why: The water is critical for the inorganic base solubility and efficient transmetallation.

  • Conditions: Degas (sparge with Ar for 15 mins).[1] Heat to 60°C initially; ramp to 80°C if slow.

Step 3: Monitoring

  • Take an aliquot at 30 mins. If the reaction is <10% complete and dark black, the catalyst is dead (poisoned). If clear/pale but slow, increase temperature.

References

  • Catalyst Deactivation by Sulfur

    • BenchChem Technical Support.[2][3] "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." (2025). Link

  • Buchwald Ligand Selection

    • Sigma-Aldrich. "Buchwald Ligands: User Guide and Application Note." Link

  • Iodide Inhibition in Cross-Coupling

    • WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (2024).[4] Link

  • Indanone Synthesis & Impurities

    • Organic Syntheses. "Preparation of 2-Indanone via Acid-Catalyzed Hydrolysis." Org. Syn. Coll. Vol. 5, p.647. Link

  • Mechanisms of Pd Poisoning (Cyanide/Heteroatoms)

    • Organometallics.[5] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." (2008).[6] Link

Sources

Purification methods for 6-Iodo-7-methoxy-1-indanone crude reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Iodo-7-methoxy-1-indanone

Executive Summary & Diagnostic Triage

The synthesis of 6-Iodo-7-methoxy-1-indanone (typically via electrophilic iodination of 7-methoxy-1-indanone) presents specific purification challenges due to the directing effects of the methoxy group.[1] While the 7-methoxy substituent strongly activates the 6-position (ortho) and 4-position (para), the crude reaction mixture often contains:

  • Target Product: 6-Iodo-7-methoxy-1-indanone (Solid).[1]

  • Regioisomer: 4-Iodo-7-methoxy-1-indanone (Often an oil or low-melting solid).[1]

  • Starting Material: Unreacted 7-methoxy-1-indanone.

  • Oxidative Byproducts: Iodine residues and polymeric tars.[2]

This guide prioritizes recrystallization as the primary purification method due to the physical property differences between the regioisomers, reserving chromatography for difficult separations or low-yield recovery.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark purple/brown tar. How do I remove this coloration?"

Diagnosis: The coloration is likely due to residual molecular iodine (


) or oxidized iodinating agents (e.g., ICl residues) trapped in the organic matrix.[1][2]
Solution: 
Before attempting crystallization, you must perform a chemical quench.[1][2]
  • Dissolve the crude residue in Ethyl Acetate (EtOAc).[1][2]

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  or saturated Sodium Bisulfite (
    
    
    
    ).[1][2]
  • Mechanism: The thiosulfate reduces the purple iodine (

    
    ) to colorless water-soluble iodide ions (
    
    
    
    ).[1][2]
    • Visual Check: The organic layer should turn from dark purple to pale yellow/orange.[2]

  • Dry over

    
     and concentrate.
    
Issue 2: "TLC shows a spot very close to my product. Is this the regioisomer, and how do I remove it?"

Diagnosis: This is likely the 4-iodo-7-methoxy-1-indanone regioisomer.[1] Because both isomers have similar polarities, silica chromatography separation is difficult and solvent-intensive.[1][2] Solution: Leverage the phase difference. The 6-iodo isomer (target) typically has a higher melting point and crystallizes more readily than the 4-iodo isomer, which tends to remain in the mother liquor as an oil.[1][2]

  • Protocol: Perform a fractional recrystallization using Methanol (MeOH) or Ethanol (EtOH) .[1][2]

  • Why it works: The symmetric packing of the 6-iodo derivative is disrupted in the 4-iodo isomer, increasing the solubility of the impurity in alcoholic solvents.

Issue 3: "The product 'oils out' during recrystallization instead of forming crystals."

Diagnosis: This occurs when the solution temperature drops below the phase separation limit before crystallization begins, often due to high impurity levels or cooling too rapidly.[2] Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.[2]

  • Solvent Modification: Switch to a two-solvent system. Dissolve in a minimum amount of warm EtOAc (good solvent) and slowly add warm Hexanes (antisolvent) until slight turbidity persists.[1][2][3]

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath to cool slowly to room temperature over 2-3 hours.

Issue 4: "I have significant unreacted starting material (7-methoxy-1-indanone). Can I still recrystallize?"

Diagnosis: If starting material (SM) > 10-15%, co-crystallization is a risk.[1][2] Solution:

  • High SM (>15%): You must use Flash Column Chromatography first.[1][2] The non-iodinated starting material is significantly less polar (or distinct enough) to separate on silica.[1][2]

  • Low SM (<5%): Recrystallization from MeOH is usually effective.[1][2] The starting material is more soluble in cold methanol than the iodinated product.

Detailed Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for: Removing regioisomers and minor impurities.[1][2]

ParameterSpecificationNotes
Primary Solvent Methanol (MeOH) or Ethanol (EtOH)High solubility difference between isomers.[1][2]
Alternative System EtOAc / Hexanes (1:3 ratio)Use if alcohol causes solvolysis (rare) or poor recovery.[1][2]
Concentration ~10 mL solvent per 1 g crudeAdjust based on saturation point.

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add MeOH and heat to reflux (

    
    ). Add solvent in small portions until the solid just dissolves.[4]
    
  • Hot Filtration: If insoluble black particles remain, filter rapidly through a pre-warmed glass frit or cotton plug.[1][2]

  • Allow the filtrate to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Cold Soak: Place the flask in a freezer (

    
    ) for 4–12 hours to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration.[2] Wash with ice-cold MeOH .

  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours.
Protocol B: Flash Column Chromatography

Best for: Dirty reactions with >15% starting material or tar.[2]

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0%

30% EtOAc in Hexanes
Loading Solid load (dissolve in DCM, adsorb on silica, evap)

Separation Logic:

  • Elutes First: Unreacted Starting Material (Non-polar).[1][2]

  • Elutes Second: 4-Iodo Regioisomer (slightly less polar/overlapping).[1][2]

  • Elutes Third: 6-Iodo-7-methoxy-1-indanone (Target) .

  • Retained: Tars and di-iodo species.

Visualization: Purification Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude analysis.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Dissolve in EtOAc 2. Wash w/ Na2S2O3 3. Dry & Concentrate Start->Quench Remove Iodine Analyze Analyze Purity (TLC/NMR) Quench->Analyze Decision1 Major Impurity Type? Analyze->Decision1 PathA High Starting Material (>15%) Decision1->PathA Incomplete Rxn PathB Regioisomer / Minor SM (<10%) Decision1->PathB Isomers present PathC Tarry / Sticky Residue Decision1->PathC Polymerization Column Flash Chromatography (Hexane/EtOAc Gradient) PathA->Column Recryst Recrystallization (MeOH or EtOH) PathB->Recryst Triturate Trituration (Cold Hexane/Ether) PathC->Triturate Check Check Purity (NMR) Column->Check Recryst->Check Triturate->Recryst If Solidifies Check->Recryst <95% (Reprocess) Final Pure 6-Iodo-7-methoxy-1-indanone Check->Final >98% Purity

Caption: Decision tree for purifying 6-iodo-7-methoxy-1-indanone based on impurity profile.

References

  • University of Rochester. (n.d.).[1][2] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Org. Synth. 2016, 93, 1-13.[1][2] Retrieved from [Link][1][2]

  • Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[2] Chem. 2017, 13, 48–75.[1][2] Retrieved from [Link][1][2]

Sources

Stability of 6-Iodo-7-methoxy-1-indanone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Iodo-7-methoxy-1-indanone Topic: Stability & Reactivity Profile under Basic Conditions Ticket ID: IND-6I7M-BAS-001

Executive Summary

You are working with 6-Iodo-7-methoxy-1-indanone , a highly functionalized bicyclic intermediate.[1] Its stability under basic conditions is governed by two competing factors: the acidity of the


-protons  (C2 position) and the labile nature of the C6-Iodine bond  in the presence of transition metals.[1]

While the 7-methoxy group provides steric protection to the carbonyl, this molecule is not inert .[1] Under basic conditions, it is prone to aldol-type self-condensation (dimerization) and, if trace metals are present, protodehalogenation .[1]

Module 1: The Degradation Mechanisms (Root Cause Analysis)[1]

The Enolate Trap (Self-Condensation)

The most common failure mode is the formation of a dark, insoluble "tar."[1]

  • Mechanism: Bases (NaOH, K₂CO₃, NaH) deprotonate the C2 position (

    
    -protons).[1] The resulting enolate is a nucleophile.[1][2] If no external electrophile is present (or if it reacts too slowly), the enolate attacks the carbonyl of a neutral indanone molecule.[1]
    
  • The 7-Methoxy Factor: The methoxy group at C7 is ortho to the carbonyl. This creates significant steric hindrance, making the carbonyl less electrophilic than unsubstituted indanone. However, it does not prevent condensation entirely, especially at elevated temperatures (>60°C).

The Iodine Liability (Benzyne & Dehalogenation)[1]
  • Benzyne Formation: With extremely strong, bulky bases (e.g., LDA, LiTMP) in the absence of a transition metal, there is a risk of

    
     elimination of HI to form a 5,6-indalyne  (benzyne intermediate).[1] This is highly reactive and will lead to uncontrolled polymerization.[1]
    
  • Protodehalogenation: In Suzuki/Heck couplings (Base + Pd catalyst), if the catalytic cycle stalls, the oxidative addition complex can undergo reduction (replacing Iodine with Hydrogen), yielding 7-methoxy-1-indanone as a side product.[1]

Module 2: Visualizing the Instability

The following diagram illustrates the critical pathways where your molecule degrades.

IndanoneStability Start 6-Iodo-7-methoxy-1-indanone (Neutral) Base Treatment with Base (NaOH, K2CO3, NaH) Start->Base Enolate C2-Enolate Species (Nucleophilic) Base->Enolate Deprotonation (Fast) Benzyne 5,6-Indalyne (Via E2 Elimination) Base->Benzyne Strong Base (LDA) No Metal Dehalo Protodehalogenation (Loss of Iodine) Base->Dehalo Pd Catalyst + Hydride Source Dimer Aldol Dimerization (Dark Tar/Insoluble) Enolate->Dimer Attacks Neutral SM (Self-Condensation)

Figure 1: Degradation pathways of 6-Iodo-7-methoxy-1-indanone. Note that self-condensation (red path) is the primary risk in standard synthesis.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black after adding the base. What happened?

Diagnosis: Uncontrolled Aldol Condensation. Explanation: You likely generated the enolate before the electrophile was ready or present. Indanone enolates are unstable upon prolonged standing.[1] Solution:

  • Order of Addition: Always add the electrophile before the base if possible (e.g., in alkylation).[1]

  • Temperature: Keep the reaction at 0°C during base addition.

  • Switch Base: If using NaOH/KOH, switch to a weaker base like Cs₂CO₃ or K₃PO₄ , which maintains a lower equilibrium concentration of the enolate.[1]

Q2: I am seeing "des-iodo" product (7-methoxy-1-indanone) in my Suzuki coupling.

Diagnosis: Protodehalogenation. Explanation: This occurs when the oxidative addition step happens, but the transmetallation is slow. The Pd-Ar-I species reduces to Pd-Ar-H. Solution:

  • Solvent: Avoid alcohols (MeOH, EtOH) as cosolvents if possible; they act as hydride sources.[1] Use Dioxane/Water or Toluene .[1]

  • Base: Switch from Carbonate bases to K₃PO₄ (anhydrous).[1]

  • Catalyst: Increase the catalyst loading or use a more active ligand (e.g., XPhos, SPhos) to accelerate the transmetallation step.[1]

Q3: Can I store this compound in a basic buffer?

Resolution: No. Even mild basic buffers (pH 8-9) can induce slow aldolization over days.[1] Store the solid at 4°C. If it must be in solution, use a neutral or slightly acidic solvent (e.g., Acetonitrile with 0.1% Formic Acid) for HPLC analysis.[1]

Module 4: Experimental Protocols

Protocol A: Base Compatibility Test (Stability Check)

Use this protocol to verify if your specific base/solvent system is degrading the starting material.[1]

Reagents:

  • Substrate: 6-Iodo-7-methoxy-1-indanone (10 mg)

  • Solvent: DMF-d7 (0.6 mL) or standard DMF

  • Base: 2.0 equivalents (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)[1]

Workflow:

  • Dissolve 10 mg of substrate in solvent.[1]

  • Record T=0 NMR or HPLC chromatogram.[1]

  • Add 2.0 equiv of Base.[1]

  • Monitor at 1 hour and 6 hours at Room Temperature.

  • Pass Criteria: >95% recovery of parent peak.

  • Fail Criteria: Appearance of broad multiplets (oligomers) or new aromatic peaks (dimers).

Protocol B: Optimized Alpha-Alkylation (Minimizing Self-Condensation)

To attach a group to the C2 position without dimerization.

  • Cooling: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone).

  • Base: Add LiHMDS (1.1 equiv) dropwise.[1] Why? LiHMDS is bulky and less likely to act as a nucleophile than LDA.[1]

  • Aging: Stir for only 15-30 minutes. Do not let it warm up.[1]

  • Quench: Add the Electrophile (R-X) immediately at -78°C.

  • Warming: Allow to warm to 0°C slowly over 2 hours.

Module 5: Base Selection Matrix

Base TypeExampleRisk LevelRecommended Application
Weak Inorganic K₂CO₃, NaHCO₃LowSuzuki/Heck Couplings.[1] Stable for hours at RT.[1]
Strong Inorganic NaOH, KOHHigh Avoid if possible.[1] Causes rapid aldol condensation.[1]
Amide Bases LDA, LiTMPMediumLow-temp enolate formation (-78°C).[1] Risk of benzyne if heated.[1]
Silylamides LiHMDS, NaHMDSLow/MedPreferred for alkylation.[1] Bulky nature prevents nucleophilic attack.[1]
Alkoxides NaOMe, NaOEtHigh Do not use. Acts as both base and nucleophile; promotes ether cleavage or transesterification risks.[1]

References

  • Indanone Reactivity & Synthesis

    • Title: Regioselective Synthesis of Indanones.[1][3]

    • Source: Synlett (2014).[1]

    • Context: Discusses the formation of methoxy-substituted indanones and their sensitivity to reaction conditions.
  • Enolate Chemistry Fundamentals

    • Title: Reactivity of Enolate Ions.[1][2]

    • Source: Chemistry LibreTexts.[1]

    • Context: foundational mechanisms for base-promoted alpha-halogenation and aldol condensation relevant to the C2 position of indanone.
    • URL:[Link]

  • Aryl Iodide Stability

    • Title: Base-induced mechanistic variation in palladium-catalyzed carbonyl
    • Source: PubMed / NIH (2010).[1]

    • Context: Details the stability of Aryl-Iodine bonds in the presence of bases and transition metals, explaining the dehalogen
    • URL:[Link][1]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 6-Iodo-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-iodo-1-indanone is a critical scaffold in the synthesis of bioactive molecules, particularly as an intermediate for Donepezil-class cholinesterase inhibitors and various anti-cancer agents. Its value lies in the C-6 iodine substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

However, this same reactivity presents unique challenges in analytical characterization. Unlike its chloro- or bromo-analogs, the carbon-iodine (C–I) bond is labile, leading to distinct fragmentation behaviors in mass spectrometry (MS). This guide compares the MS performance of 6-iodo-indanone against its halogenated alternatives, providing a validated framework for structural elucidation and impurity profiling.

Comparative Analysis: 6-Iodo vs. Alternatives

In drug development, selecting the right starting material often involves balancing synthetic reactivity with analytical stability. The following comparison highlights how 6-iodo-indanone differs from its bromo- and chloro-analogs under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Table 1: Halogenated Indanone Performance Matrix
Feature6-Iodo-1-Indanone 6-Bromo-1-Indanone 6-Chloro-1-Indanone
Molecular Weight 258.06 Da211.05 Da166.60 Da
Isotopic Pattern Single Peak (Monoisotopic

I)
1:1 Doublet (

Br :

Br)
3:1 Cluster (

Cl :

Cl)
C–X Bond Energy ~220 kJ/mol (Weakest)~290 kJ/mol~340 kJ/mol (Strongest)
Dominant Fragmentation Radical loss of Iodine (

)
Competitive loss of CO vs.

Loss of CO (Carbonyl retention)
Synthetic Utility High (Facile oxidative addition)ModerateLow (Requires specialized catalysts)
MS Detection Limit High (High ionization cross-section)ModerateModerate

Field Insight: The absence of an isotopic pattern for iodine can be deceptive. While bromine and chlorine offer immediate visual confirmation via their M+2 peaks, iodine must be identified by its mass defect (negative mass defect of -0.0042 for


I) and the characteristic loss of 127 Da.

Fragmentation Mechanisms[3][5][6][7][8][9][10][11][12][13]

Understanding the causality of fragmentation is essential for distinguishing the target molecule from potential regioisomers (e.g., 4-iodo or 5-iodo isomers).

Mechanism A: The "Heavy Atom" Pathway (C–I Cleavage)

Due to the low bond dissociation energy of the C–I bond, the molecular ion (


) often undergoes homolytic cleavage before or simultaneously with the typical indanone ring fragmentation.
  • Step 1: Ionization yields

    
     (m/z 258).
    
  • Step 2: Homolytic fission expels an iodine radical (

    
    ).
    
  • Result: Formation of the indanone cation (m/z 131).

Mechanism B: The "Indanone" Pathway (CO Loss)

Characteristic of cyclic ketones, the indanone ring undergoes


-cleavage followed by carbon monoxide expulsion.
  • Step 1: Loss of CO (28 Da).

  • Result: Formation of the iodostyrene-like radical cation (m/z 230).

  • Secondary Step: Subsequent loss of Iodine yields the phenyl cation species (m/z 103).

Visualization of Signaling Pathways

The following diagram maps the competitive fragmentation pathways, highlighting the energy-dependent divergence between Iodine loss and CO loss.

Fragmentation M_Ion Molecular Ion (M+) m/z 258 [C9H7IO]+. Frag_131 Indanone Cation m/z 131 [C9H7O]+ M_Ion->Frag_131 - I• (127 Da) Homolytic Cleavage Frag_230 [M - CO]+. m/z 230 [C8H7I]+. M_Ion->Frag_230 - CO (28 Da) Alpha Cleavage Frag_127 Iodine Ion (I+) m/z 127 (Rare in EI) M_Ion->Frag_127 Heterolytic Cleavage Frag_103 Indenyl Cation m/z 103 [C8H7]+ Frag_131->Frag_103 - CO (28 Da) Ring Contraction Frag_230->Frag_103 - I• (127 Da)

Figure 1: Competitive fragmentation pathways of 6-iodo-1-indanone under Electron Ionization (70 eV).

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating system where the presence of the "Indanone Core" (m/z 131, 103) confirms the scaffold, while the molecular ion confirms the substituent.

Method: GC-MS (Electron Ionization)

Objective: Structural confirmation and purity analysis.

  • Sample Preparation:

    • Dissolve 1 mg of 6-iodo-1-indanone in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why: DCM is volatile and solubilizes the aromatic core effectively without inducing solvolysis.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Splitless mode at 250°C.

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Causality: The rapid ramp prevents thermal degradation of the labile C–I bond prior to ionization.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[1][2][3]

    • Scan Range: m/z 50–400.

  • Data Validation Criteria (Pass/Fail):

    • PASS: Base peak is m/z 258 or 131. Presence of m/z 103.[2]

    • FAIL: Presence of m/z 254 (indicating de-iodinated dimer) or m/z 128 (HI formation).

Method: LC-MS/MS (Electrospray Ionization)

Objective: Trace analysis in biological matrices (e.g., metabolic stability).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Precursor Scan: Select [M+H]+ = 259.0.

  • Product Ion Scan (CID): Apply collision energy (CE) ramp 10–40 eV.

    • Observation: At low CE, the protonated molecule (259) is stable. At medium CE (20 eV), the loss of CO is observed. At high CE (>35 eV), the C–I bond cleaves.

Data Summary & Interpretation

The following table summarizes the theoretical and observed m/z values. Use this for peak assignment.

m/z (Observed)Ion IdentityFormulaRelative Intensity (Approx)Interpretation
258


80-100%Molecular Ion. Confirms intact structure.
230


20-40%Diagnostic for cyclic ketone.
131


60-100%Base Peak Candidate. Indanone core cation.
103


50-80%Styryl cation. Common to all indanones.
77


30-50%Phenyl ring fragment.
127


<10%Iodine cation (rare in EI, seen in high energy).

Diagnostic Rule: If the spectrum shows m/z 131 and 103 but lacks the 258 parent, the sample has likely undergone thermal degradation in the injector port (check inlet temperature). If m/z 258 is present but 230 is missing, check for isomeric aldehydes which fragment differently.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Indanone. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Indanone Compound Summary. National Library of Medicine. [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. (Reference for general halo-aromatic fragmentation mechanisms). [Link]

Sources

A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for 6-Iodo-7-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the positive identification and consistent analysis of novel chemical entities are paramount. For a compound like 6-Iodo-7-methoxy-1-indanone, a potential synthetic intermediate, establishing a robust High-Performance Liquid Chromatography (HPLC) method is a critical step for quality control and reaction monitoring. A key component of a reliable HPLC method is the use of a retention time (RT) standard to ensure the accuracy and reproducibility of results over time and across different instruments.

The Role and Selection of an HPLC Internal Standard

An internal standard (IS) is a compound of known concentration added to samples to aid in the quantification of the analyte of interest.[1] Its primary purpose is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the analysis.[2][3]

The selection of an effective internal standard is a critical decision in method development.[2] An ideal IS should possess the following characteristics:

  • Chemical Similarity: It should be structurally similar to the analyte to ensure comparable behavior during extraction and chromatography.[3][4]

  • Resolution: The IS peak must be well-separated from the analyte and any other components in the sample matrix.[2][3]

  • Stability: It must be chemically stable throughout the entire analytical process.[2]

  • Non-interference: The IS should not react with the analyte or any matrix components.[2]

  • Purity and Availability: It should be of high purity and readily available.

Comparative Analysis of Potential Internal Standards for 6-Iodo-7-methoxy-1-indanone

Given the structure of 6-Iodo-7-methoxy-1-indanone, several commercially available indanone derivatives can be considered as potential internal standards. The choice of the most suitable candidate will depend on the specific chromatographic conditions developed. Below is a comparative table of potential candidates:

Potential Internal Standard Structure Rationale for Selection Potential Advantages Considerations
6-Methoxy-1-indanone C₁₀H₁₀O₂Structurally very similar, differing only by the iodo group.Likely to have similar chromatographic behavior and UV absorbance.Retention time might be very close to the analyte, requiring careful optimization of the mobile phase for adequate resolution.
7-Methoxy-1-indanone C₁₀H₁₀O₂Positional isomer of the methoxy group.Structurally similar, providing a good internal reference.The difference in the position of the methoxy group may provide sufficient chromatographic separation.
5,6-Dimethoxy-1-indanone C₁₁H₁₂O₃Contains the core indanone structure with an additional methoxy group.The increased polarity from the second methoxy group should result in a different retention time.The change in polarity might affect its elution behavior significantly compared to the analyte.
1-Indanone C₉H₈OThe parent compound of the indanone family.Readily available and provides a basic structural similarity.The absence of both iodo and methoxy groups will lead to a significantly different retention time, which could be advantageous.

Experimental Workflow for Standard Selection and Validation

The process of selecting and validating an internal standard involves a systematic approach to ensure the final method is robust and reliable.

Caption: Workflow for HPLC Internal Standard Selection and Method Validation.

Detailed Experimental Protocol

This protocol outlines a starting point for developing a reversed-phase HPLC method for 6-Iodo-7-methoxy-1-indanone and a selected internal standard.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical standards of 6-Iodo-7-methoxy-1-indanone and the chosen internal standard(s).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

3. Sample Preparation:

  • Prepare a stock solution of 6-Iodo-7-methoxy-1-indanone (1 mg/mL) in methanol or acetonitrile.

  • Prepare a stock solution of the selected internal standard (e.g., 6-Methoxy-1-indanone) at 1 mg/mL in the same diluent.

  • Create a working standard solution by diluting the stock solutions to a final concentration of approximately 50 µg/mL for the analyte and the internal standard.

4. Method Validation:

Once a suitable internal standard is selected and the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7]

System Suitability Testing (SST): Before each analytical run, system suitability must be verified.[8][9][10] This is achieved by making replicate injections (n=5 or 6) of a standard solution. The acceptance criteria are typically:

  • Precision: Relative Standard Deviation (RSD) of the peak areas and retention times should be less than 2%.[8]

  • Peak Tailing (Tailing Factor): Should be less than 2, indicating good peak symmetry.[8]

  • Resolution: The resolution between the analyte and the internal standard peaks should be greater than 2.

The validation process will also include assessing the method's specificity, linearity, range, accuracy, and precision.

Conclusion

Establishing a reliable HPLC retention time standard for a novel compound like 6-Iodo-7-methoxy-1-indanone is a methodical process that underpins the generation of high-quality, reproducible data. By carefully selecting and validating an appropriate internal standard, researchers can build a robust analytical method. This self-validating system, grounded in the principles of authoritative guidelines, ensures the integrity of analytical results, which is crucial for advancing drug development projects. The comparison of structurally similar compounds, coupled with a systematic validation workflow, provides a clear and scientifically sound path to achieving this goal.

References

  • ResearchGate. How to choose an HPLC internal standard?. Available from: [Link]

  • Mason Technology. Liquid Chromatography | How to Use Internal Standards. 2024. Available from: [Link]

  • Chemistry Stack Exchange. To use Internal Standard (IS) for HPLC-DAD?. 2025. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Lab-Training.com. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. 2025. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. 2025. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. Available from: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. 2023. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • Utah State University. HPLC Method development and instrument QC for Aldehyde and Ketone compounds. 2017. Available from: [Link]

  • Technology Networks. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023. Available from: [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. 2025. Available from: [Link]

  • ACS Omega. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. 2022. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. 2023. Available from: [Link]

  • PharmaCores. HPLC Method development: an overview.. 2025. Available from: [Link]

  • Nature. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. 2024. Available from: [Link]

  • ACS Publications. Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. 2025. Available from: [Link]

  • PMC. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available from: [Link]

  • PubChem. 6-Methoxy-1-Indanone. Available from: [Link]

  • PubChem. 7-Methoxy-1-indanone. Available from: [Link]

  • Cheméo. Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.